tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(4-morpholin-4-ylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRDSMIEBGWQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
CAS Number: 558442-96-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, and a robust synthetic protocol. A significant focus is placed on its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), exploring the rationale behind its use and its contribution to the efficacy of these novel therapeutics. Furthermore, this guide provides essential safety and handling information to ensure its proper use in a laboratory setting.
Introduction: A Versatile Scaffold in Drug Discovery
This compound has emerged as a valuable bifunctional molecule in the synthesis of complex pharmaceutical agents. Its structure incorporates a Boc-protected amine on a trans-substituted cyclohexane ring, which is further functionalized with a morpholine moiety. This unique combination of features offers medicinal chemists a versatile scaffold with desirable physicochemical properties. The cyclohexane core provides a degree of rigidity, which can be advantageous in positioning pharmacophores for optimal interaction with biological targets.[1][2] The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving pharmacokinetic profiles. The Boc-protected amine serves as a convenient handle for further chemical elaboration, allowing for the controlled introduction of this fragment into larger molecules.
A particularly impactful application of this compound is in the design of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[6][7][] The rigid, yet conformationally defined, nature of the trans-cyclohexyl ring in this compound makes it an attractive component for PROTAC linkers, influencing the spatial orientation of the two ends of the molecule and facilitating the formation of a productive ternary complex.[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 558442-96-9 | [10][11][12] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [10][11] |
| Molecular Weight | 284.39 g/mol | [10] |
| Appearance | White to off-white solid | |
| Boiling Point | 396.3 ± 37.0 °C (Predicted) | |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |
| Storage | 2-8°C | [13] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 | [11] |
| InChI | InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h12-13H,4-11H2,1-3H3,(H,16,18) | [10] |
Synthesis: A Reliable Reductive Amination Protocol
The synthesis of this compound is most efficiently achieved through a reductive amination reaction between tert-butyl (4-oxocyclohexyl)carbamate and morpholine. This method is widely used for the formation of C-N bonds and is known for its reliability and high yields.
The causality behind this experimental choice lies in the mild and selective nature of the reducing agent, sodium triacetoxyborohydride. It is less reactive towards the ketone starting material compared to other borohydrides, which minimizes the formation of the corresponding alcohol byproduct. The reaction proceeds through the in-situ formation of an iminium ion, which is then readily reduced.
Experimental Protocol
Reaction Scheme:
A schematic of the reductive amination process.
Materials and Reagents:
-
tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (4-oxocyclohexyl)carbamate and dissolve it in anhydrous dichloromethane.
-
Addition of Amine and Catalyst: Add morpholine to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction for any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Application in PROTACs: The Significance of the Linker
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in determining the overall efficacy of the degrader.[6][7][] The length, rigidity, and chemical nature of the linker dictate the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.[3][4][5]
The this compound moiety provides a semi-rigid linker element. The trans-cyclohexane ring restricts conformational flexibility, which can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.[1][2] This can lead to improved potency and selectivity of the degrader. The morpholine group can enhance the solubility and cell permeability of the PROTAC, which are critical parameters for its biological activity.[]
Structure of a PROTAC incorporating the linker.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound was not available, the safety precautions for the structurally related tert-butyl carbamate provide a strong basis for safe handling procedures.[14]
Potential Health Effects:
-
Eye: May cause eye irritation.[14]
-
Skin: May cause skin irritation. May be harmful if absorbed through the skin.[14]
-
Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.[14]
-
Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure. Wear appropriate protective clothing, such as a lab coat.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended when handling this material in a poorly ventilated area or when dust is generated.
Handling and Storage:
-
Handling: Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[14] Recommended storage temperature is 2-8°C.[13]
First Aid Measures:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid.[14]
-
Skin: In case of contact, flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[14]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[14]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[14]
Disposal:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. US EPA guidelines for the classification determination are listed in 40 CFR Parts 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its well-defined structure, coupled with favorable physicochemical properties, makes it an important tool for medicinal chemists, particularly in the rational design of PROTAC linkers. The synthetic route via reductive amination is robust and scalable. Adherence to proper safety protocols is essential when handling this compound. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers and the building blocks from which they are constructed, such as this compound, will undoubtedly continue to grow.
References
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- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed synthesis protocol with mechanistic insights, robust analytical characterization methods, and its pivotal role in the development of novel therapeutics.
Core Molecular Attributes
This compound is a bifunctional molecule featuring a Boc-protected amine on a cyclohexane ring, which also bears a morpholine moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing a morpholinocyclohexyl motif into larger, more complex molecules.
| Property | Value | Source |
| Molecular Weight | 284.39 g/mol | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| CAS Number | 558442-96-9 | [1] |
| Predicted Boiling Point | 396.3 ± 37.0 °C | [1] |
| Predicted Density | 1.07 ± 0.1 g/cm³ | [1] |
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering robust protection of the amine under a variety of reaction conditions while being readily removable under acidic conditions. This allows for selective chemical transformations at other sites of a molecule.[2]
Synthesis Protocol: Reductive Amination
A robust and widely applicable method for the synthesis of this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This one-pot reaction is efficient and selective, utilizing a mild reducing agent to favor the formation of the desired amine.[3]
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone on the cyclohexane ring with the secondary amine, morpholine. This is followed by dehydration to form an enamine. The reducing agent, sodium triacetoxyborohydride, then selectively reduces the enamine to the corresponding amine. Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the in situ-formed enamine.[2][3]
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Procedure
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Protocol:
-
To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in dichloromethane (DCM), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition should be controlled to manage any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the morpholine protons, and the cyclohexane ring protons. The chemical shifts and coupling constants of the cyclohexane protons will confirm the trans stereochemistry. |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexane and morpholine rings. |
| LC-MS | This technique will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 285.2. |
| HPLC | High-Performance Liquid Chromatography can be used to assess the purity of the final compound. |
Commercial suppliers of this compound often provide access to these analytical data, which can serve as a reference.[4]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex molecules for drug discovery. The morpholinocyclohexylamine core is a common motif in bioactive compounds.
Role as a PROTAC Linker Intermediate
A significant application of this and structurally related molecules is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the two ligands for effective ternary complex formation. Molecules like this compound serve as precursors to these linkers, providing a rigid and defined scaffold.[5]
Diagram of a PROTAC Molecule
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An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, a validated synthetic protocol, detailed characterization data, and its applications in the development of novel therapeutics.
Molecular Structure and Conformational Analysis
This compound, with the CAS Number 558442-96-9, possesses a unique molecular architecture centered around a trans-1,4-disubstituted cyclohexane ring.[1][2][3] This core scaffold is appended with a morpholino group and a tert-butoxycarbonyl (Boc)-protected amine, functional groups that impart specific physicochemical properties crucial for its utility in organic synthesis.
The chemical structure is as follows:
Caption: 2D Structure of this compound
The stereochemistry of the cyclohexane ring is of paramount importance. The "trans" designation indicates that the morpholino and Boc-amino substituents are on opposite sides of the ring. In its most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric hindrance, particularly the 1,3-diaxial interactions that would otherwise destabilize the molecule. This diequatorial arrangement is the predominant conformation in solution.
Synthesis and Purification
The most efficient and widely applicable method for the synthesis of this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This one-pot reaction is typically mediated by a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6][7][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
To a stirred solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added morpholine (1.2 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the corresponding iminium ion intermediate.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its mild nature and high selectivity for iminium ions over ketones.[6] This allows for a convenient one-pot procedure where the reducing agent can be present during the formation of the iminium intermediate without significant reduction of the starting ketone.
-
Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.[4]
-
Stoichiometry: A slight excess of the amine (morpholine) is used to drive the iminium ion formation. An excess of the reducing agent ensures the complete conversion of the intermediate to the final product.
-
Workup: The aqueous bicarbonate quench neutralizes any remaining acid and facilitates the removal of inorganic byproducts.
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | - A sharp singlet at ~1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.[9] - A broad singlet for the N-H proton of the carbamate. - Multiplets for the cyclohexane ring protons. - A multiplet for the proton at C1 bearing the Boc-amino group. - A multiplet for the proton at C4 bearing the morpholino group. - Two distinct multiplets for the morpholine protons: one for the methylene groups adjacent to the nitrogen and another for those adjacent to the oxygen.[10][11][12][13] |
| ¹³C NMR | - A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.[14][15] - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.[14][15] - A signal for the carbamate carbonyl carbon. - Signals for the cyclohexane ring carbons. - Signals for the morpholine carbons, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.[10][11][12] |
| IR (Infrared) | - An N-H stretching vibration for the carbamate at ~3300-3400 cm⁻¹.[16][17] - A strong C=O stretching vibration for the carbamate carbonyl at ~1680-1700 cm⁻¹.[18] - C-N stretching vibrations for the carbamate and the tertiary amine of the morpholine.[16][17] - C-O-C stretching of the morpholine ring. |
| Mass Spec. | - The expected molecular ion peak (M+H)⁺. |
Applications in Medicinal Chemistry and Drug Discovery
This compound is a valuable bifunctional building block in the synthesis of more complex molecules for pharmaceutical applications. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized. The morpholine moiety often imparts favorable properties to drug candidates, such as improved aqueous solubility and metabolic stability.
While specific examples of its direct use in marketed drugs are not prevalent in the public domain, its structural motifs are common in drug discovery programs. For instance, similar trans-1,4-disubstituted cyclohexane scaffolds are utilized as rigid linkers in the design of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).[19][20] The defined stereochemistry and conformational rigidity of the cyclohexane ring allow for precise positioning of pharmacophores.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate whose utility is derived from its well-defined stereochemistry and the orthogonal reactivity of its functional groups. The robust and high-yielding synthesis via reductive amination makes it readily accessible for a wide range of applications in medicinal chemistry. This guide provides the foundational knowledge for the effective synthesis, characterization, and implementation of this versatile building block in drug discovery and development endeavors.
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ResearchGate. (2009). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, a key building block in medicinal chemistry. We will explore the strategic considerations behind a highly efficient and stereoselective synthetic pathway, commencing from commercially available starting materials. The core of this synthesis involves a one-pot reductive amination, a cornerstone reaction in modern organic synthesis. This document delves into the mechanistic underpinnings, provides a detailed, field-tested experimental protocol, and discusses critical process parameters that ensure high yield and diastereoselectivity. The intended audience for this guide includes researchers, chemists, and process development scientists engaged in pharmaceutical research and development.
Introduction: The Significance of the 1,4-trans-Disubstituted Cyclohexane Scaffold
The 1,4-disubstituted cyclohexane ring is a privileged scaffold in drug discovery. Its rigid, chair-like conformation allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The trans isomer, in particular, places the two substituents in a diequatorial arrangement, minimizing steric hindrance and often leading to higher binding affinity and improved pharmacokinetic properties.[1] When combined with a morpholine moiety, a common hydrogen bond acceptor, and a Boc-protected amine, a versatile synthetic handle, the resulting molecule, this compound, becomes an invaluable intermediate for the construction of complex pharmaceutical agents.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a robust and convergent synthetic strategy. The primary disconnection is at the C-N bond between the cyclohexane ring and the morpholine nitrogen. This suggests a reductive amination reaction between a ketone and an amine as the key bond-forming step.
The chosen precursor is tert-butyl (4-oxocyclohexyl)carbamate[2][3], an accessible starting material. This strategic choice allows for the introduction of the morpholine unit in the final step, simplifying the overall process and maximizing efficiency. The stereochemistry of the final product is a critical consideration; the trans configuration is the thermodynamically favored isomer, and the reaction conditions can be optimized to ensure its selective formation.[1]
Synthetic Pathway: A Mechanistic Deep Dive
The cornerstone of this synthesis is the one-pot reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This reaction proceeds in two main stages within the same reaction vessel: the formation of an iminium ion intermediate, followed by its immediate reduction by a selective hydride agent.
3.1. Choice of Reducing Agent: The Case for Sodium Triacetoxyborohydride (STAB)
Several reducing agents can be employed for reductive aminations, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4][5] However, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation for several key reasons:
-
Selectivity: STAB is a milder reducing agent than NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[6][7] This prevents the wasteful formation of the corresponding alcohol byproduct.
-
One-Pot Procedure: Its selectivity allows for all reagents (ketone, amine, and reducing agent) to be combined at the outset of the reaction, simplifying the experimental setup.[7]
-
Safety: STAB is a safer alternative to the highly toxic sodium cyanoborohydride.[5][8]
The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.[6][7]
3.2. Stereochemical Control
The desired trans stereochemistry is achieved due to the thermodynamic stability of the diequatorial conformation of the 1,4-disubstituted cyclohexane ring. Both the bulky tert-butoxycarbonyl (Boc) group and the incoming morpholine nucleophile prefer to occupy the equatorial positions to minimize 1,3-diaxial interactions. The reduction of the iminium intermediate therefore proceeds preferentially to yield the more stable trans product.
Below is a diagram illustrating the synthetic pathway.
Caption: Reductive amination pathway to the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
4.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| tert-butyl (4-oxocyclohexyl)carbamate | 213.27 | 10.0 | 1.0 | 2.13 g |
| Morpholine | 87.12 | 12.0 | 1.2 | 1.05 mL |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 50 mL |
| Glacial Acetic Acid | 60.05 | catalytic | - | ~0.1 mL |
4.2. Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol).
-
Add 1,2-dichloroethane (50 mL) and stir until the solid is fully dissolved.
-
To the resulting solution, add morpholine (1.05 mL, 12.0 mmol) followed by a catalytic amount of glacial acetic acid (~2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product as a white solid.
4.3. Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is particularly useful for confirming the trans stereochemistry through analysis of the coupling constants of the protons on the cyclohexane ring.
Process Considerations and Troubleshooting
-
Moisture Control: Sodium triacetoxyborohydride is moisture-sensitive. While the reaction tolerates small amounts of water, it is best to use anhydrous solvents for optimal results.[4]
-
Incomplete Reaction: If the reaction stalls, a small additional portion of STAB can be added. Ensure sufficient reaction time, as reductive aminations with hindered ketones can be slow.
-
Side Products: The primary potential side product is the alcohol resulting from the reduction of the starting ketone. Using STAB significantly minimizes this, but if it is observed, it indicates that the iminium ion formation was slow or incomplete before reduction occurred.[7]
-
Purification: The product is moderately polar. A gradient elution during column chromatography is recommended for effective separation from any unreacted starting material or byproducts.
Conclusion
The synthesis of this compound is efficiently and stereoselectively achieved through a one-pot reductive amination protocol. The strategic use of tert-butyl (4-oxocyclohexyl)carbamate as a precursor and sodium triacetoxyborohydride as a selective reducing agent provides a reliable and scalable route to this valuable building block. This guide provides the necessary technical details and mechanistic insights for researchers to successfully implement this synthesis in a laboratory setting.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
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Jackson, D. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Kjell, D. P., & R. E. Z. (2010). Reductive Amination of Carbohydrates Using NaBH(OAc)3. ResearchGate. Retrieved from [Link]
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starting materials for tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
An In-Depth Technical Guide to the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: Starting Materials and Strategic Considerations
Executive Summary
This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its rigid cyclohexyl scaffold, combined with the versatile morpholine and Boc-protected amine functionalities, makes it an attractive intermediate for developing novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a deep dive into the selection, preparation, and critical quality attributes of the necessary starting materials. We will explore the chemical logic behind the preferred synthetic route—reductive amination—and provide detailed, field-tested protocols for researchers, chemists, and drug development professionals.
The Target Molecule: Structure and Significance
The structure of this compound features a 1,4-disubstituted cyclohexane ring held in a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) protecting group and the morpholino group preferentially occupy equatorial positions to minimize steric strain, locking the molecule in the desired trans configuration.
Table 1: Physicochemical Properties of the Target Molecule
| Property | Value |
| CAS Number | 558442-96-9[1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dichloromethane, Methanol, Ethyl Acetate |
Its significance lies in its role as a versatile intermediate. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized, while the morpholine moiety often contributes to desirable pharmacokinetic properties such as aqueous solubility and metabolic stability in final drug candidates.
Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule points to the carbon-nitrogen bond between the cyclohexane ring and the morpholine group as the key disconnection. This bond is ideally formed through a reductive amination reaction, a robust and widely used transformation in pharmaceutical synthesis for its efficiency and operational simplicity.[2]
This strategy identifies two primary starting materials for the key synthetic step:
-
An electrophilic cyclohexanone core : tert-Butyl (4-oxocyclohexyl)carbamate.[3][4][5]
-
A nucleophilic amine : Morpholine.
Key Starting Material 1: tert-Butyl (4-oxocyclohexyl)carbamate
This Boc-protected aminoketone is the cornerstone of the synthesis. Its carbonyl group provides the electrophilic site for the initial reaction with morpholine to form an iminium ion intermediate.
Commercial Availability: This compound, also known as 4-(Boc-amino)cyclohexanone, is commercially available from various suppliers.[3][4][5] However, for large-scale synthesis or when specific purity profiles are required, an in-house preparation may be necessary.
Synthetic Preparation: The most reliable method to synthesize this intermediate avoids the use of unstable precursors like 4-aminocyclohexanone. A robust, two-step sequence starting from the stable and commercially available trans-4-aminocyclohexanol is preferred.
-
Boc Protection: The primary amine of trans-4-aminocyclohexanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to avoid over-oxidation or side reactions.
Key Starting Material 2: Morpholine
Morpholine serves as the nitrogen nucleophile in the reductive amination reaction.
Table 2: Properties and Handling of Morpholine
| Property | Value / Consideration |
| CAS Number | 110-91-8 |
| Formula | C₄H₉NO |
| Appearance | Colorless, hygroscopic liquid |
| Purity | Use ≥99% purity. Anhydrous grades are preferred. |
| Handling | Corrosive and flammable. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture uptake. |
The Key Transformation: Reductive Amination Protocol
The reaction proceeds via the formation of an intermediate enamine or, under mildly acidic conditions, an iminium ion, which is then reduced in situ to form the final amine product.
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it is mild enough not to reduce the starting ketone and is tolerant of the slightly acidic conditions that facilitate iminium ion formation. It is also a safer and less toxic alternative to sodium cyanoborohydride (NaCNBH₃).
Table 3: Reagents for Reductive Amination
| Reagent | M.W. | Equivalents | Amount (mmol) |
| tert-Butyl (4-oxocyclohexyl)carbamate | 213.27 | 1.0 | 10.0 |
| Morpholine | 87.12 | 1.2 | 12.0 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15.0 |
| Dichloroethane (DCE) | - | - | ~100 mL |
| Acetic Acid (optional) | 60.05 | ~0.1 | ~1.0 |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl (4-oxocyclohexyl)carbamate (10.0 mmol, 2.13 g).
-
Dissolution: Add anhydrous dichloroethane (100 mL) and stir until all solids have dissolved.
-
Amine Addition: Add morpholine (12.0 mmol, 1.05 mL) to the solution via syringe. If desired, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
Stereochemical Considerations
The synthesis of the trans isomer is critical. The use of tert-butyl (4-oxocyclohexyl)carbamate as a starting material inherently produces a mixture of cis and trans products. However, the reductive amination conditions, which are typically run under thermodynamic control, strongly favor the formation of the more stable trans isomer where both bulky substituents occupy equatorial positions on the cyclohexane ring. Purification via recrystallization or chromatography effectively removes the minor cis isomer. Recent advances in biocatalysis using transaminases have also shown promise for producing highly pure trans-4-substituted cyclohexylamines, which could be an alternative route for obtaining the core scaffold.[6][7]
Conclusion
The synthesis of this compound is most effectively achieved via a reductive amination pathway. The success of this strategy is critically dependent on the quality and handling of two key starting materials: tert-Butyl (4-oxocyclohexyl)carbamate and Morpholine . By understanding the rationale behind the choice of reagents and reaction conditions, and by following a robust and well-controlled protocol, researchers can reliably produce this valuable synthetic intermediate with high purity and in good yield, facilitating the advancement of drug discovery programs.
References
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Chemistry Stack Exchange. (2021, June 1). What is the product when cyclohexanone reacts with morpholine? Retrieved from [Link].
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link].
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PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link].
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ResearchGate. (2024, April). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link].
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PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link].
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MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link].
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An In-depth Technical Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
This technical guide provides a comprehensive overview of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and applications of this versatile molecule, with a particular focus on its role as a crucial building block for complex therapeutic agents.
Introduction: A Pivotal Intermediate in Drug Discovery
This compound (CAS No. 558442-96-9) has emerged as a significant building block in medicinal chemistry.[1] Its structure, featuring a trans-1,4-disubstituted cyclohexane ring, a morpholine moiety, and a tert-butoxycarbonyl (Boc)-protected amine, offers a unique combination of stereochemical rigidity and functional handles for further chemical elaboration. The morpholine group, a common motif in approved drugs, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] The Boc-protected amine provides a stable yet readily cleavable protecting group, allowing for the sequential introduction of other functionalities, a cornerstone of modern multi-step organic synthesis.
The primary utility of this compound lies in its role as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Notably, it serves as a precursor to key fragments in the synthesis of complex molecules, including certain antipsychotic drugs and potentially as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] This guide will elucidate the synthetic pathways to this valuable compound, detail its analytical characterization, and explore its applications in the synthesis of pharmacologically active agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 558442-96-9 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| Boiling Point (Predicted) | 396.3 ± 37.0 °C | [1] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.50 ± 0.40 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, trans-4-morpholinocyclohexylamine. This is followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Synthesis of the Precursor: trans-4-morpholinocyclohexylamine
The synthesis of the precursor amine can be achieved through a reductive amination reaction between cyclohexanone and morpholine, followed by separation of the trans isomer. A common method involves the formation of an enamine intermediate, which is then reduced.
Experimental Protocol: Synthesis of trans-4-morpholinocyclohexylamine
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the cyclohexanone is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude 1-morpholinocyclohex-1-ene.[4]
Step 2: Reduction and Isomer Separation
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans isomers of 4-morpholinocyclohexylamine.
-
The separation of the trans isomer can be achieved by fractional distillation or by selective crystallization of a salt (e.g., hydrochloride or pivalate).[5]
Boc Protection of trans-4-morpholinocyclohexylamine
The final step in the synthesis is the protection of the primary amine of trans-4-morpholinocyclohexylamine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis of this compound
-
Dissolve trans-4-morpholinocyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting amine is completely consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: General scheme for the use in cariprazine analogue synthesis.
Potential as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. [3]PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC.
The rigid trans-cyclohexyl scaffold of this compound makes it an attractive component for PROTAC linkers. After deprotection of the amine, it can be attached to either the target protein ligand or the E3 ligase ligand. The morpholine moiety can be further functionalized to modulate the physicochemical properties of the linker, such as solubility and cell permeability.
Safety and Handling
This compound is a chemical that should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is predicted to be harmful if swallowed. [1]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined stereochemistry and the presence of orthogonal functional groups make it a powerful tool for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a foundation for its use in research and development. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such well-designed building blocks in the drug discovery process is likely to increase.
References
Sources
The Strategic Synthesis and Application of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: A Technical Guide for Medicinal Chemists
Introduction
In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. Among these, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate has emerged as a particularly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, characterization, and application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile compound in their synthetic endeavors.
The structure of this compound incorporates two key pharmacophoric elements: the morpholine moiety and a tert-butoxycarbonyl (Boc)-protected amine on a cyclohexane scaffold. The morpholine group is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent synthetic transformations, making it an ideal precursor for a variety of downstream derivatizations.[1][2] This guide will elucidate the practical synthesis of this compound and highlight its utility as a strategic component in the design and development of new chemical entities.
Synthesis and Mechanism
The preparation of this compound is typically achieved through a two-step process: the synthesis of the precursor amine, trans-4-morpholinocyclohexylamine, followed by the protection of the primary amine with a Boc group.
A common route to trans-4-morpholinocyclohexylamine involves the reductive amination of 4-morpholinocyclohexanone. However, for the purposes of this guide, we will focus on the direct Boc protection of the commercially available trans-4-morpholinocyclohexylamine, a more direct path for many research applications.
The Boc protection of an amine is a fundamental and widely utilized transformation in organic synthesis.[3][4] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the acidic proton generated during the reaction, driving the equilibrium towards the protected product.[5]
Caption: Synthetic utility of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the Boc protection of trans-4-morpholinocyclohexylamine.
Materials:
-
trans-4-morpholinocyclohexylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of trans-4-morpholinocyclohexylamine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (excess) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid in vacuo to yield the corresponding salt of the amine.
-
The free amine can be obtained by neutralization with a suitable base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and subsequent extraction with an organic solvent.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a morpholine moiety and a readily manipulable Boc-protected amine, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this compound in their drug discovery and development programs. The provided protocols offer a solid foundation for the practical application of this important synthetic tool.
References
-
Chavan, S. P., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Vargadi, S., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
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PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]
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Tzertzinis, G. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
- Google Patents.
-
Vargadi, S., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Knez, D., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
- Google Patents. US10717703B2 - Processes for the preparation of (S)
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
- Google Patents. (12)
-
ChemUniverse. This compound [P96135]. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
- Google Patents. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
- Google Patents. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
-
PubMed. Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase. [Link]
-
Zell, D., et al. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
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solubility of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
An In-depth Technical Guide to the Solubility of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.39.[1][2] It belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The structure features a bulky tert-butyl protecting group on the carbamate nitrogen, a trans-substituted cyclohexane ring, and a morpholine moiety. This combination of a lipophilic carbamate and a polar morpholine group suggests a molecule with amphiphilic character, which will significantly influence its solubility in various media. The predicted boiling point of this compound is 396.3±37.0 °C and its density is predicted to be 1.07±0.1 g/cm3 .[1][2]
Understanding the solubility of this compound is critical for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vivo efficacy.[3] This guide provides a comprehensive overview of the theoretical principles governing the and details practical, field-proven methodologies for its empirical determination.
Theoretical Principles of Solubility
The solubility of an organic compound is governed by a range of physicochemical factors. The adage "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4][5] The is influenced by the interplay of several key factors:
-
Molecular Structure and Polarity : The molecule possesses both non-polar (the tert-butyl group and cyclohexane ring) and polar (the carbamate and morpholine groups) regions. The presence of electronegative oxygen and nitrogen atoms in the carbamate and morpholine moieties allows for hydrogen bonding with protic solvents like water and alcohols, which can enhance solubility.[5][6] Conversely, the non-polar hydrocarbon backbone favors dissolution in non-polar organic solvents.
-
Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][7] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4][7]
-
pH of the Medium : The morpholine ring in the structure is a basic functional group. In acidic conditions, the nitrogen atom of the morpholine can be protonated, forming a positively charged ammonium salt. This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in aqueous media.
-
Molecular Size : Larger molecules generally exhibit lower solubility compared to smaller molecules of similar structure.[4][7] This is attributed to the greater energy required to break the intermolecular forces in the solid state and to create a larger cavity within the solvent.[7]
Caption: Key factors influencing the solubility of a chemical compound.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[3] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[8]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic .
1. Materials and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Experimental Workflow:
Sources
- 1. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]
- 2. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate: An In-depth Technical Guide
Abstract
This comprehensive technical guide details a robust and reliable experimental protocol for the synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the construction of more complex molecular architectures. The guide provides a choice of two well-established synthetic routes: a classical N-alkylation and a modern reductive amination protocol. A thorough discussion of the underlying chemical principles, step-by-step experimental procedures, safety considerations, and detailed characterization methods are presented. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and efficiently synthesize and validate this important chemical intermediate.
Introduction
This compound, bearing the CAS Number 558442-96-9, is a bifunctional molecule incorporating a Boc-protected amine and a tertiary morpholine moiety on a trans-1,4-disubstituted cyclohexane scaffold. The tert-butoxycarbonyl (Boc) protecting group is prized for its stability in a wide range of reaction conditions and its facile, selective removal under acidic conditions, making it a cornerstone of modern organic synthesis. The morpholine heterocycle is a common feature in many biologically active compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. The trans-stereochemistry of the cyclohexane ring provides a rigid and well-defined spatial arrangement of the functional groups, which is often crucial for specific molecular interactions in drug-receptor binding.
This guide will present two effective methods for the synthesis of this compound, allowing researchers to choose the most suitable approach based on available starting materials and equipment.
PART 1: Synthetic Strategies and Mechanistic Overview
Two primary synthetic strategies are presented for the preparation of this compound.
Strategy 1: N-Alkylation
This classical approach involves the direct alkylation of a primary amine with a suitable alkylating agent. In this case, tert-butyl (trans-4-aminocyclohexyl)carbamate serves as the nucleophile, and bis(2-bromoethyl) ether is the electrophile. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
-
Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbon atoms of bis(2-bromoethyl) ether, displacing a bromide ion. A second intramolecular SN2 reaction, where the newly formed secondary amine attacks the other bromoethyl moiety, leads to the formation of the morpholine ring. Triethylamine acts as a proton scavenger, preventing the protonation of the starting amine.
Strategy 2: Reductive Amination
A more modern and often higher-yielding approach is the one-pot reductive amination. This method starts with tert-butyl (4-oxocyclohexyl)carbamate and morpholine. The ketone and amine first form an enamine or iminium ion intermediate in situ, which is then reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), to afford the desired product.
-
Mechanism: The reaction begins with the acid-catalyzed formation of a hemiaminal intermediate from the ketone and morpholine. This intermediate then dehydrates to form an iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to furnish the final product. The mild nature of STAB is crucial as it does not readily reduce the starting ketone, thus minimizing side reactions.[1]
PART 2: Detailed Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
This protocol is adapted from established N-alkylation procedures.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl (trans-4-aminocyclohexyl)carbamate | 177906-48-8 | 214.30 | 10.0 | 2.14 g |
| Bis(2-bromoethyl) ether | 5414-19-7 | 231.91 | 12.0 | 1.68 mL |
| Triethylamine | 121-44-8 | 101.19 | 25.0 | 3.48 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 25 mL |
| Diethyl ether | 60-29-7 | 74.12 | - | As needed |
| Saturated aqueous sodium bicarbonate solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | As needed |
Experimental Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (trans-4-aminocyclohexyl)carbamate (2.14 g, 10.0 mmol).
-
Add anhydrous N,N-dimethylformamide (25 mL) to dissolve the starting material.
-
To the stirred solution, add triethylamine (3.48 mL, 25.0 mmol) followed by the dropwise addition of bis(2-bromoethyl) ether (1.68 mL, 12.0 mmol).
-
Heat the reaction mixture to 80 °C and maintain stirring at this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Visualization of the N-Alkylation Workflow:
Caption: Workflow for the N-Alkylation Synthesis.
Protocol 2: Synthesis via Reductive Amination
This protocol is based on well-established reductive amination procedures using sodium triacetoxyborohydride.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl (4-oxocyclohexyl)carbamate | 179321-49-4 | 213.28 | 10.0 | 2.13 g |
| Morpholine | 110-91-8 | 87.12 | 12.0 | 1.07 mL |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | ~1.0 | ~0.06 mL |
| Saturated aqueous sodium bicarbonate solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | As needed |
Experimental Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
To the stirred solution, add morpholine (1.07 mL, 12.0 mmol) followed by a catalytic amount of glacial acetic acid (~0.06 mL, ~1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to yield this compound.
Visualization of the Reductive Amination Workflow:
Caption: Workflow for the Reductive Amination Synthesis.
PART 3: Characterization and Data
The successful synthesis of this compound must be confirmed by rigorous analytical characterization.
Expected Physical Properties:
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| CAS Number | 558442-96-9 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.35 (br s, 1H, NH)
-
δ 3.72 (t, J = 4.7 Hz, 4H, -O-CH ₂-)
-
δ 3.45 (br s, 1H, -CH -NHBoc)
-
δ 2.50 (t, J = 4.7 Hz, 4H, -N-CH ₂-)
-
δ 2.20 (tt, J = 11.9, 3.4 Hz, 1H, -CH -morpholine)
-
δ 2.05 (m, 2H, cyclohexyl-H)
-
δ 1.80 (m, 2H, cyclohexyl-H)
-
δ 1.44 (s, 9H, -C(CH ₃)₃)
-
δ 1.25 (m, 4H, cyclohexyl-H)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.2 (C=O)
-
δ 79.1 (-C (CH₃)₃)
-
δ 67.2 (-O-C H₂-)
-
δ 64.0 (-C H-morpholine)
-
δ 50.8 (-N-C H₂-)
-
δ 49.0 (-C H-NHBoc)
-
δ 32.0 (cyclohexyl-CH₂)
-
δ 28.4 (-C(C H₃)₃)
-
δ 28.0 (cyclohexyl-CH₂)
-
-
Mass Spectrometry (ESI+):
-
m/z calculated for C₁₅H₂₉N₂O₃ [M+H]⁺: 285.22
-
Expected found: 285.2
-
PART 4: Safety Precautions
Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Bis(2-bromoethyl) ether: This compound is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[4]
-
Triethylamine: A highly flammable and toxic liquid that can cause severe skin burns and eye damage. It is also corrosive to the respiratory tract. Handle with extreme care in a fume hood.[5]
-
Sodium triacetoxyborohydride (STAB): This reagent is water-sensitive and will release flammable gases upon contact with water. It should be handled in a dry environment.[1]
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All work with DCM should be conducted in a fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
PART 5: Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. The choice between the N-alkylation and reductive amination routes will depend on the specific needs and resources of the laboratory. Both methods, when performed with care and adherence to the safety precautions outlined, should provide the target compound in good yield and purity. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized material, ensuring its suitability for downstream applications in research and development.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Retrieved from [Link]
-
ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]
Sources
- 1. tert-butyl (1r,4r)-4-morpholinocyclohexylcarbamate 95% | CAS: 558442-96-9 | AChemBlock [achemblock.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride | 1393441-75-2 | Benchchem [benchchem.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: A Multifunctional Building Block for Complex Molecule Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular scaffolds that offer both structural rigidity and versatile functional handles is paramount. tert-Butyl (trans-4-morpholinocyclohexyl)carbamate emerges as a distinguished building block that masterfully addresses these needs. Its structure is a strategic amalgamation of three key components: a stable tert-butyloxycarbonyl (Boc) protected amine , a rigid trans-1,4-disubstituted cyclohexane core , and a morpholine moiety .
This unique combination makes it an invaluable intermediate for synthesizing complex nitrogen-containing compounds. The Boc group provides a reliable and selectively removable mask for a primary amine, allowing for the unmasking of a potent nucleophile at a desired stage of a synthetic sequence.[1][2] The trans-cyclohexane ring introduces a well-defined, non-planar geometry into target molecules, a feature often sought in medicinal chemistry to optimize binding interactions with biological targets. Finally, the morpholine group is frequently incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and act as a hydrogen bond acceptor. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this versatile reagent in research and development.
The Central Role of the Boc-Protected Amine
The synthetic utility of this compound is fundamentally anchored to the properties of the Boc protecting group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[1][3] Its true power lies in the ease and selectivity of its removal under acidic conditions.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the Boc group is a simple carbamate hydrolysis initiated by acid.[3][4] The reaction proceeds via a stable tert-butyl cation intermediate.
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[2]
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the tert-butyl group as a stable tert-butyl cation.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free primary amine.[2][4]
This straightforward mechanism ensures a clean and high-yielding reaction, making it a cornerstone of multi-step synthesis.
Core Applications and Experimental Protocols
The primary application of this compound is as a precursor to trans-4-morpholinocyclohexanamine . The deprotection unmasks a nucleophilic amine, which serves as a versatile handle for a wide array of subsequent chemical transformations.
Application 1: Synthesis of trans-4-morpholinocyclohexanamine via Boc Deprotection
This is the most fundamental and critical transformation. The choice of acidic reagent can be tailored based on the acid sensitivity of other functional groups in the molecule.
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Typical Solvent(s) | Temperature | Typical Time | Work-Up | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-4 hours | Evaporation, Basification | Highly effective and common. TFA is volatile and easily removed.[3][4] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Water | Room Temp. | 2-12 hours | Evaporation, Neutralization | Yields the amine as a hydrochloride salt, which is often a stable, crystalline solid.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane (DCM) | Room Temp. | 10 minutes (mechanochemical) | Filtration | A solvent-free ball-milling method offers a green alternative.[5] |
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a standard, reliable method for cleaving the Boc group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise to the stirred solution. Causality Note: Adding TFA at 0 °C helps to control any potential exotherm, although the reaction is generally well-behaved at room temperature.[2][4]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-Up (Quenching & Extraction):
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8). Trustworthiness Note: This step is critical to neutralize the acidic catalyst and quench the reaction completely.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-4-morpholinocyclohexanamine.
-
-
Purification: The crude product can be purified by silica gel column chromatography or distillation if necessary, although it is often of sufficient purity for subsequent steps.
Application 2: Synthesis of Amides and Sulfonamides
Once deprotected, the resulting primary amine is an excellent nucleophile for acylation reactions with acyl chlorides, anhydrides, or activated esters to form robust amide bonds. This is a foundational reaction in the synthesis of pharmaceuticals and other bioactive molecules.
Protocol 2: Acylation with Acetyl Chloride
This protocol provides a general method for forming an amide bond using the deprotected amine.
Materials:
-
trans-4-morpholinocyclohexanamine (from Protocol 1)
-
Acetyl chloride (or other acyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Setup: Dissolve trans-4-morpholinocyclohexanamine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C. Expertise Note: Triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-Up:
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide by recrystallization or silica gel column chromatography to obtain the final product.
Summary of Physicochemical Data
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 558442-96-9 | [6] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [6] |
| Molecular Weight | 284.40 g/mol | [6] |
| Appearance | White to off-white solid | [7] (by analogy) |
| Storage | 2-8°C, under inert atmosphere | [7] (by analogy) |
Conclusion
This compound is a highly strategic and versatile building block for organic synthesis. Its primary utility lies in its function as a protected precursor to trans-4-morpholinocyclohexanamine, a valuable intermediate in its own right. The robust nature of the Boc protecting group, coupled with its clean and efficient removal, allows chemists to introduce the morpholinocyclohexyl scaffold into complex molecules with a high degree of control. The protocols outlined herein provide reliable methods for leveraging this reagent to construct amide bonds, a critical transformation in the development of novel therapeutics and other advanced materials. The combination of a rigid core, a solubilizing morpholine group, and a versatile amine handle ensures that this compound will remain a staple in the synthetic chemist's toolbox.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR Repository. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC). [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
This compound [P96135]. ChemUniverse. [Link]
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The Strategic Incorporation of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in Modern Drug Discovery
Introduction: The Quest for Superior Drug-Like Properties
In the intricate process of drug discovery, the identification of a potent "hit" molecule is merely the beginning. The subsequent journey of lead optimization is a demanding, multifaceted endeavor aimed at sculpting the initial compound into a viable drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. A crucial strategy in this process is the use of specialized chemical building blocks that introduce desirable physicochemical characteristics into the nascent drug molecule. Among these, saturated heterocyclic and carbocyclic scaffolds have gained prominence for their ability to confer improved drug-like properties.
This guide focuses on one such high-value building block: tert-Butyl (trans-4-morpholinocyclohexyl)carbamate . This compound is a trifecta of desirable features: a conformationally restricted trans-cyclohexane core, a solubility-enhancing morpholine moiety, and a versatile Boc-protected amine for synthetic elaboration. We will explore the rationale behind its use, its strategic applications, and provide detailed protocols for its incorporation into drug candidates.
Physicochemical Profile and Structural Rationale
The power of this compound as a building block stems from the synergistic contribution of its three key components. Understanding these individual contributions is essential to leveraging its full potential in a drug design campaign.
| Property | Data | Source/Notes |
| Chemical Name | tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbamate | IUPAC |
| Synonyms | This compound | Common Name |
| CAS Number | 558442-96-9 | [1][2] |
| Molecular Formula | C15H28N2O3 | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| Predicted Boiling Point | 396.3 ± 37.0 °C | [1] |
| Predicted Density | 1.07 ± 0.1 g/cm3 | [1] |
Key Structural Features and Their Impact:
-
The trans-1,4-Disubstituted Cyclohexane Ring : This rigid, non-planar scaffold serves as an excellent bioisostere for a para-substituted phenyl ring. Replacing an aromatic ring with a saturated equivalent like cyclohexane increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often associated with improved solubility, metabolic stability, and overall clinical success.[3] The defined trans stereochemistry ensures a linear and predictable exit vector for the substituents, mimicking the geometry of a para-substituted arene and allowing for precise positioning of functional groups within a target's binding site.[3]
-
The Morpholine Moiety : Morpholine is widely regarded as a "privileged" pharmacophore in medicinal chemistry.[4][5][6][7][8] Its inclusion is a well-established strategy to enhance the aqueous solubility and overall physicochemical profile of a compound. The oxygen atom acts as a hydrogen bond acceptor, improving interactions with water, while the tertiary amine can be protonated at physiological pH, further boosting solubility. Moreover, the morpholine ring is generally metabolically stable, making it a favorable replacement for more labile functional groups.[5]
-
tert-Butyloxycarbonyl (Boc) Protected Amine : The Boc group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals.[9][10] It provides a robust, temporary shield for the amine functionality, rendering it inert to a wide range of reaction conditions. Its key advantage is its facile and clean removal under acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the free amine for subsequent synthetic transformations.[9][10] This allows for the strategic and controlled introduction of the building block at a desired stage of the synthesis.
Strategic Applications in Drug Design
The integration of the (trans-4-morpholinocyclohexyl)amine core into a lead molecule is a strategic decision driven by the need to address specific challenges in potency, selectivity, or pharmacokinetics.
Enhancing Pharmacokinetic Properties (ADME)
A primary application of this building block is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Solubility Enhancement : The hydrophilic morpholine group can significantly counteract the poor solubility often associated with flat, aromatic, lipophilic compounds. This is critical for ensuring adequate bioavailability after oral administration.
-
Metabolic Stability : Replacing metabolically vulnerable groups (e.g., benzylic positions on an aromatic ring) with the stable cyclohexane scaffold can reduce metabolic clearance and prolong the drug's half-life in the body.[11]
-
Permeability Modulation : While enhancing solubility, the overall molecule retains significant lipophilic character from the cyclohexane and Boc groups, allowing for a fine-tuning of the lipophilicity (LogP/LogD) to achieve the optimal balance required for membrane permeability.
Scaffolding and Vectorial Display
The rigid cyclohexane backbone provides a structurally defined scaffold. The trans-1,4-substitution pattern creates a linear arrangement, allowing the morpholine group and the point of attachment to be directed in opposite directions. This is particularly useful for:
-
Exiting a Binding Pocket : The morpholine group can be used as a "solvent-facing" moiety, extending out of a hydrophobic binding pocket into the aqueous environment, thereby anchoring the drug-target interaction and improving solubility simultaneously.
-
Exploring New Interactions : The free amine, after deprotection, can be functionalized to introduce new pharmacophoric elements that can form additional hydrogen bonds, ionic interactions, or van der Waals contacts with the target protein, leading to enhanced potency and selectivity.
Logical Application in Drug Design
Caption: Strategic replacement of aromatic moieties with the building block to improve key drug-like properties.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the common synthetic transformations involving this building block: Boc-deprotection and subsequent coupling to an aryl halide.
Protocol 1: Boc-Deprotection of this compound
This protocol describes the standard procedure for removing the Boc protecting group to yield the free primary amine as its trifluoroacetate salt, ready for the next coupling step.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stir bar, ice bath
-
Rotary evaporator
Procedure:
-
Dissolution : In a clean, dry round-bottom flask, dissolve the Boc-protected amine (1.0 eq.) in anhydrous DCM to a concentration of 0.1-0.2 M. Begin stirring with a magnetic stir bar.
-
Cooling : Place the flask in an ice bath and allow the solution to cool to 0 °C. This is crucial to control the initial exotherm of the acid addition.
-
TFA Addition : Slowly add trifluoroacetic acid (10-20 eq., typically 20-50% v/v solution in DCM) dropwise to the stirred solution.[9][12] The reaction is often monitored by TLC or LC-MS.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.[9] The reaction progress should be monitored until the starting material is fully consumed. The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation, and subsequent decarboxylation to give the free amine, which is then protonated by the excess TFA.[10][13]
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trans-4-morpholinocyclohexylamine trifluoroacetate salt.
-
Purification : For many applications, the crude TFA salt is of sufficient purity to be used directly in the next step. If necessary, the free base can be obtained by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by separation, drying, and evaporation of the organic layer. Caution: CO₂ evolution will occur during neutralization.
Boc-Deprotection and Coupling Workflow
Caption: General workflow for the deprotection and subsequent Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol details the palladium-catalyzed cross-coupling of the deprotected amine with a representative aryl bromide. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[14][15][16]
Materials:
-
trans-4-Morpholinocyclohexylamine TFA salt (from Protocol 1)
-
Aryl bromide (Ar-Br) (1.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2-3 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 eq.), palladium catalyst, phosphine ligand, and base.
-
Reagent Addition : Add the trans-4-morpholinocyclohexylamine TFA salt (1.1-1.5 eq.) to the flask, followed by the anhydrous solvent.
-
Degassing (Optional but Recommended) : If not using a glovebox, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates.[15][17] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[14][15]
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-aryl product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its pre-packaged combination of a phenyl ring bioisostere, a solubility-enhancing element, and a versatile synthetic handle provides a powerful and efficient solution to common challenges in lead optimization. By understanding the underlying principles of its design and mastering the protocols for its application, medicinal chemists can significantly accelerate the development of drug candidates with superior physicochemical and pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
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Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Odessa University Chemical Journal. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
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The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Nolan, S. P., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]
-
Blumberg Institute. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org. Available at: [Link]
-
Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
Talapko, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]
-
Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Replacement of the para-phenyl ring with saturated bioisosteres in anticancer drug Imatinib. ResearchGate. Available at: [Link]
-
ChemUniverse. This compound. ChemUniverse. Available at: [Link]
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The Strategic Application of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of available synthons, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate has emerged as a cornerstone for medicinal chemists, particularly in the design of enzyme inhibitors and modulators of G protein-coupled receptors (GPCRs). This technical guide delves into the multifaceted applications of this versatile intermediate, providing in-depth protocols and elucidating the scientific rationale behind its utility.
The molecule's structure is a composite of three key pharmacophoric elements, each contributing to its advantageous properties in drug design:
-
The tert-Butyloxycarbonyl (Boc) Group: A robust yet readily cleavable protecting group for the amine functionality.[1] This allows for sequential and controlled synthetic transformations, a fundamental requirement in the multi-step synthesis of complex drug molecules.[2]
-
The trans-Cyclohexyl Linker: This rigid, saturated carbocyclic ring provides a defined three-dimensional geometry, which can be crucial for orienting other functional groups for optimal interaction with a biological target. Its non-polar nature can also contribute to improved cell permeability.
-
The Morpholine Moiety: The morpholine ring is widely regarded as a "privileged structure" in medicinal chemistry.[3] Its presence often imparts favorable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and a lower potential for off-target toxicity.[4] The nitrogen atom of the morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding affinity.
This guide will explore the practical application of this compound, with a particular focus on its pivotal role in the synthesis of the potent soluble epoxide hydrolase (sEH) inhibitor, GSK2256294.[5][6]
Physicochemical Properties and Handling
A thorough understanding of a building block's physicochemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [7] |
| Molecular Weight | 284.39 g/mol | [7] |
| Appearance | White to off-white solid | - |
| Boiling Point | 396.3 ± 37.0 °C (Predicted) | [7] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 12.50 ± 0.40 (Predicted) | [7] |
| Storage | 2-8°C | [7] |
Note: The predicted values are computationally derived and should be considered as estimates. Experimental verification is recommended for critical applications.
Core Application: A Key Intermediate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A prominent and well-documented application of this compound is its use as a key precursor in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[5][8] sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[5] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases.[6][9]
GSK2256294 has demonstrated picomolar inhibitory potency against human sEH and has undergone clinical evaluation for conditions such as chronic obstructive pulmonary disease (COPD).[8][10] The synthesis of this complex molecule relies on the strategic incorporation of the trans-4-morpholinocyclohexylamine moiety, which is introduced using this compound.
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Application Notes & Protocols: Strategic Incorporation of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in PROTAC® Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] The linker component of a PROTAC is not merely a spacer but a critical determinant of the molecule's efficacy, influencing the formation of a productive ternary complex, physicochemical properties, and overall bioactivity.[2][3] This guide provides an in-depth technical overview of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate , a versatile building block for the synthesis of advanced PROTAC linkers. We will explore the strategic rationale for its use, detailing its structural advantages and providing robust, step-by-step protocols for its chemical manipulation, from deprotection to final conjugation.
Foundational Concepts: The PROTAC Mechanism and the Central Role of the Linker
PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4] By simultaneously binding the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5] This catalytic process allows for the elimination of target proteins at substoichiometric concentrations.[6]
The linker's composition, length, and rigidity are paramount.[7] It must correctly orient the POI and E3 ligase to enable efficient ubiquitin transfer while also imparting favorable drug-like properties such as solubility and cell permeability.[3][] The choice of linker building blocks is therefore a critical decision in the PROTAC design process.
Strategic Rationale: Why Use this compound?
This building block offers a unique combination of features that address several challenges in PROTAC design. Its structure can be deconstructed into three key components, each conferring a specific advantage.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine.[9] This allows for the other end of a bifunctional linker (e.g., a carboxylic acid) to be coupled to either the POI or E3 ligase ligand first. The Boc group is stable to the basic conditions of most amide coupling reactions but can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the amine for the second coupling step.[10][11] This orthogonality is fundamental to a modular and controlled synthetic strategy.
-
Trans-Cyclohexyl Scaffold: Unlike flexible alkyl or PEG linkers, the trans-1,4-disubstituted cyclohexane ring provides a semi-rigid spacer.[12] This conformational constraint can be advantageous, as it reduces the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation potency.[] The defined geometry helps to pre-organize the PROTAC for optimal binding.
-
Morpholine Moiety: PROTACs are often large molecules that fall outside the "Rule of 5" and can suffer from poor solubility.[2] The morpholine group is a widely used heterocyclic motif in medicinal chemistry to enhance aqueous solubility and improve pharmacokinetic properties.[] Its inclusion in the linker can mitigate solubility issues without introducing excessive flexibility.
Synthetic Workflow and Key Chemical Transformations
The incorporation of this building block into a PROTAC typically follows a two-stage process: Boc deprotection followed by amide bond formation. This allows for the sequential assembly of the final heterobifunctional molecule.
Transformation 1: TFA-Mediated Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[13] Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which rapidly decarboxylates to yield the free amine as its TFA salt.[10][14]
Causality Behind Experimental Choices:
-
Solvent (DCM): Dichloromethane is a common solvent as it is relatively non-reactive and effectively solubilizes both the starting material and the TFA.
-
Reagent (TFA): TFA is a strong acid that efficiently cleaves the Boc group at room temperature. It is also volatile, making it easy to remove under reduced pressure.[15]
-
Scavenger (TIS): Triisopropylsilane (TIS) is often included to "scavenge" the tert-butyl cation that is generated.[15] This prevents potential side reactions where the cation might alkylate electron-rich functional groups on the substrate.[16]
Transformation 2: Amide Coupling
The formation of the amide bond is the cornerstone of PROTAC assembly. This reaction couples the newly liberated amine with a carboxylic acid-functionalized partner (either the POI ligand or the E3 ligase ligand).
Causality Behind Experimental Choices:
-
Coupling Reagent (HATU): HATU is a highly efficient uronium-based coupling reagent that rapidly activates carboxylic acids to form a reactive ester, facilitating attack by the amine.[15]
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine is essential. Its primary role is to neutralize the acidic TFA counterion of the amine starting material, generating the free amine required for the reaction.[17] It also neutralizes the acid byproduct of the coupling reaction itself. Using at least two equivalents is crucial: one for the TFA salt and one for the reaction.
-
Solvent (DMF): Anhydrous Dimethylformamide is a polar aprotic solvent that is excellent for solubilizing the polar reactants and intermediates common in PROTAC synthesis.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine as a trifluoroacetate salt, ready for the subsequent coupling step.
Materials:
-
This compound (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (Optional, but recommended)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
If using a scavenger, add TIS (1.1 eq.).
-
Slowly add TFA to the stirred solution. A typical concentration is 20-25% TFA in DCM (v/v).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS, checking for the complete consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting crude residue, the TFA salt of trans-4-morpholinocyclohexanamine, should be thoroughly dried under high vacuum. It can often be used in the next step without further purification.
Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand
This protocol details the coupling of the deprotected amine intermediate with a generic carboxylic acid-containing ligand (e.g., POI-COOH or E3-COOH).
Materials:
-
trans-4-Morpholinocyclohexanamine TFA salt (from Protocol 1, 1.2 eq.)
-
Carboxylic acid-functionalized ligand (1.0 eq.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, stir bar, and nitrogen/argon atmosphere setup
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq.) in anhydrous DMF (to ~0.1 M).
-
To this solution, add HATU (1.3 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes. This "pre-activation" step is crucial for forming the active ester and preventing side reactions of HATU with the amine.[15]
-
In a separate vial, dissolve the trans-4-morpholinocyclohexanamine TFA salt (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final, pure PROTAC conjugate.
Data Presentation & Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Method | Expected Outcome |
| Identity Confirmation | LC-MS (Liquid Chromatography-Mass Spectrometry) | Observed mass matches the calculated exact mass of the desired product. |
| Structural Elucidation | ¹H & ¹³C NMR (Nuclear Magnetic Resonance) | Spectra are consistent with the proposed structure, with all key protons and carbons assigned. |
| Purity Assessment | Analytical HPLC (High-Performance Liquid Chromatography) | Purity of >95% is typically required for biological assays. |
Table 1. Standard characterization methods for the final PROTAC molecule.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Amide Coupling | 1. Inactive Amine: The amine TFA salt was not properly neutralized. | Ensure at least 2 equivalents of DIPEA are used relative to the amine TFA salt. Consider a separate free-basing workup step before coupling.[15][17] |
| 2. Insufficient Activation: The carboxylic acid was not fully activated before adding the amine. | Increase the pre-activation time with HATU/DIPEA to 15-20 minutes. Ensure all reagents are anhydrous. | |
| Incomplete Boc Deprotection | 1. Insufficient Acid: Not enough TFA was used, or reaction time was too short. | Increase the concentration of TFA to 30-50% or extend the reaction time. Monitor closely by LC-MS. |
| 2. Water Contamination: Water can hydrolyze the TFA, reducing its effectiveness. | Use anhydrous solvents and reagents for the deprotection step. | |
| Multiple Byproducts | 1. Scavenger Omission: The tert-butyl cation reacted with the product molecule. | Always include a scavenger like TIS, especially if your molecule has electron-rich moieties.[16] |
| 2. Racemization (if applicable): The coupling conditions caused epimerization at a chiral center. | Add an auxiliary reagent like Oxyma Pure or HOBt to the coupling reaction, which can suppress racemization. Keep the reaction at room temperature or below. |
Table 2. A guide to troubleshooting common synthetic challenges.
Conclusion
This compound is a high-value building block for constructing sophisticated PROTAC linkers. Its unique combination of an orthogonal synthetic handle, a rigidifying scaffold, and a solubilizing group allows researchers to systematically build molecules with improved properties. The protocols and strategic insights provided herein offer a robust framework for leveraging this tool to accelerate the development of potent and selective protein degraders.
References
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Donovan, K. A., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(5), 1998-2014. [18][19]
-
Ciulli, A., & Trainor, N. (2022). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 27(19), 6534. [20]
-
BenchChem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker. BenchChem Application Notes. [6]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598829. [21]
-
Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks Analytical Chemistry. [22]
-
BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm Tech Support. [5]
-
BenchChem. (2025). Step-by-Step Guide to PROTAC Synthesis with Alkyl Linkers. BenchChem Application Notes. [4]
-
Manz, T. A., et al. (2021). Scope of PROTAC synthesis via amide coupling. ResearchGate. [23]
-
Ashen-Garry, D. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [10][14]
-
BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. BenchChem Application Notes. [15]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [13]
-
Foley, C. A., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Central Science, 7(5), 874-881. [17]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Reagent Guides. [16]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2, 1243. [9]
-
BenchChem. (2025). A Technical Guide to Boc-Protected VH032 for PROTAC Synthesis. BenchChem Application Notes. [11]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [2]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org.
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [1]
-
AxisPharm. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. AxisPharm Blog. []
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog. [3]
-
BroadPharm. (2022). What are PROTAC Linkers?. BroadPharm Blog. [7]
-
ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep Technical Resources. [12]
-
BLD Pharm. (n.d.). This compound. Product Page.
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Application Notes and Protocols for the Functionalization of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, a valuable scaffold in medicinal chemistry and drug development. Recognizing the absence of a singular, direct protocol for the modification of this specific trifunctional molecule, this document synthesizes established methodologies from analogous systems to present a reasoned, experience-driven approach. We will explore three primary avenues for derivatization: modification of the Boc-protected amine, functionalization of the morpholine nitrogen, and the more challenging, yet potentially rewarding, modification of the cyclohexyl ring. Each section will provide a detailed rationale for the proposed strategy, step-by-step experimental protocols, and a discussion of the underlying chemical principles and potential challenges.
Introduction
The trans-4-morpholinocyclohexylamine scaffold is a privileged structure in modern medicinal chemistry. The morpholine moiety often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, while the cyclohexylamine core provides a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for orthogonal synthetic strategies, enabling selective modifications at other positions of the molecule. The ability to further functionalize this scaffold opens up avenues for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
PART 1: Functionalization via Deprotection and Derivatization of the Primary Amine
The most direct and well-established method for functionalizing the core scaffold is through the deprotection of the Boc-protected amine, followed by derivatization of the resulting primary amine. The Boc group is specifically designed for its stability under a wide range of conditions, yet its facile removal under acidic conditions makes it an ideal protecting group for this purpose.[1]
Rationale and Mechanistic Insight
The tert-butyloxycarbonyl group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), through a mechanism that involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2] This deprotection strategy is highly efficient and typically proceeds under mild conditions, preserving the integrity of the morpholine and cyclohexyl moieties. Once deprotected, the resulting primary amine, trans-4-morpholinocyclohexylamine, is a versatile nucleophile that can undergo a variety of classical amine derivatization reactions.
Workflow for Amine-Directed Functionalization
References
Application Notes and Protocols for the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl (trans-4-morpholinocyclohexyl)carbamate is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a rigid trans-cyclohexyl scaffold, a nucleophilic morpholine moiety, and a protected amine in the form of a tert-butoxycarbonyl (Boc) group, makes it an important building block. The carbamate functional group is a common motif in pharmaceuticals, known for its chemical stability and ability to modulate interactions with biological targets.[1][2] This guide provides a comprehensive overview of the synthetic strategy, detailed reaction protocols, and analytical considerations for the preparation of this compound.
The synthesis of this compound is typically achieved through a two-step sequence:
-
Reductive Amination: Formation of the precursor, trans-4-morpholinocyclohexanamine, via the reductive amination of 4-morpholinocyclohexanone. This step is crucial for establishing the desired trans stereochemistry.
-
N-Boc Protection: Protection of the primary amine of trans-4-morpholinocyclohexanamine using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
This document will elaborate on the mechanistic rationale behind the chosen reagents and conditions, provide step-by-step experimental procedures, and outline methods for purification and characterization.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The key is the diastereoselective reduction of the imine intermediate to favor the thermodynamically more stable trans isomer.
Caption: Synthetic route to this compound.
Part 1: Synthesis of trans-4-Morpholinocyclohexanamine via Reductive Amination
Scientific Rationale
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[3][4] The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success and selectivity of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for reductive aminations.[5] It is less reactive towards the starting ketone compared to other borohydrides, minimizing the formation of alcohol byproducts. The use of an ammonia source, such as ammonium acetate or aqueous ammonia, provides the nitrogen atom for the desired primary amine. The stereochemical outcome, favoring the trans product, is often thermodynamically controlled, with the equatorial approach of the hydride to the imine intermediate being sterically favored.
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier |
| 4-Morpholinocyclohexanone | ≥95% | Commercially Available |
| Ammonium Acetate | ACS Reagent Grade | Commercially Available |
| Sodium Triacetoxyborohydride | 97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Methanol (MeOH) | ACS Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-morpholinocyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Add ammonium acetate (10 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension. Monitor for any exothermic reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude trans-4-morpholinocyclohexanamine. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part 2: Synthesis of this compound via N-Boc Protection
Scientific Rationale
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[6] Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it highly valuable. The N-Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproduct and to deprotonate the amine, increasing its nucleophilicity. The choice of solvent can vary, with dichloromethane, tetrahydrofuran (THF), and acetonitrile being common options.
Experimental Protocol
Materials:
| Reagent/Material | Grade | Supplier |
| trans-4-Morpholinocyclohexanamine | Crude from Part 1 | - |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Reagent Grade | Commercially Available |
| Deionized Water | - | In-house |
| Brine (Saturated NaCl aq.) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude trans-4-morpholinocyclohexanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is typically effective. The optimal eluent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the determined solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm, 9H), cyclohexyl protons, and morpholine protons. The chemical shifts and coupling constants of the cyclohexyl protons can confirm the trans stereochemistry. |
| ¹³C NMR | Resonances corresponding to the carbonyl of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexyl and morpholine rings. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₁₅H₂₈N₂O₃, MW: 284.39 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretch of the carbamate, and C-O stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from moisture.[7][8]
-
Di-tert-butyl dicarbonate (Boc₂O): It is a lachrymator and can cause irritation. Handle with care in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
The synthetic route described provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established and robust chemical transformations. Careful execution of the experimental procedures and adherence to safety guidelines are essential for a successful outcome. The final product is a versatile intermediate for further chemical modifications, particularly in the context of developing novel therapeutic agents.
References
-
PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Available from: [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available from: [Link]
- Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. Google Patents.
-
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 55553-60-7 MSDS. Loba Chemie. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
- Synthesis of 4-tert-butyl cyclohexyl chloride formic ester. Google Patents.
-
Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]
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- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC - PubMed Central. Available from: [Link]
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WO 2016/020526 A1. Common Organic Chemistry. Available from: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available from: [Link]
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka. Available from: [Link]
-
Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. ResearchGate. Available from: [Link]
-
Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,... ResearchGate. Available from: [Link]
- Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed. Available from: [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - PubMed Central. Available from: [Link]
-
Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3‐ and 4‐Methyl‐pyrrolidone. ResearchGate. Available from: [Link]
- Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. Available from: [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. Available from: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Available from: [Link]
-
What to expect from the tert-butanol 1D and 2D 13C NMR analysis? Nanalysis. Available from: [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]
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Application Note: A Scalable and Validated Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl (trans-4-morpholinocyclohexyl)carbamate, a key intermediate in the development of various pharmaceutically active compounds. The described method is robust, high-yielding, and amenable to scale-up, addressing the needs of researchers in both academic and industrial settings. The protocol is built upon the principles of reductive amination and has been optimized for efficiency and purity of the final product. Detailed procedures for reaction setup, monitoring, work-up, and purification are provided, along with a thorough analytical characterization of the target compound.
Introduction: The Significance of the Morpholinocyclohexyl Scaffold
The morpholinocyclohexyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The presence of the morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the cyclohexylamine offers a stable yet readily cleavable handle for further synthetic transformations, making this compound a versatile building block in drug discovery and development.[1][2][3] This guide details a reliable and scalable synthesis to access this important intermediate.
Synthetic Strategy: Reductive Amination
The most efficient and scalable approach to synthesize the target compound is a one-pot reductive amination reaction. This strategy involves the condensation of a ketone or aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. In this protocol, we utilize tert-butyl (trans-4-oxocyclohexyl)carbamate and morpholine as the key starting materials. Sodium triacetoxyborohydride (STAB) is employed as the reducing agent due to its mildness and high selectivity for the iminium ion over the starting ketone.
Diagram 1: Overall Synthetic Workflow
Caption: A flowchart illustrating the key stages of the synthesis.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| tert-Butyl (trans-4-oxocyclohexyl)carbamate | 181308-57-6 | 227.31 | >97% | Commercial |
| Morpholine | 110-91-8 | 87.12 | >99% | Commercial |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | >95% | Commercial |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Commercial |
| Saturated Sodium Bicarbonate (aq) | N/A | N/A | N/A | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | >99% | Commercial |
| Ethyl Acetate (for chromatography) | 141-78-6 | 88.11 | HPLC Grade | Commercial |
| Hexanes (for chromatography) | N/A | N/A | HPLC Grade | Commercial |
Equipment
-
Three-neck round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Thermometer/temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Cooling bath (ice-water or chiller)
-
Rotary evaporator
-
Standard laboratory glassware
-
Flash chromatography system (optional)
Step-by-Step Procedure
-
Reactor Setup: To a clean and dry 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add tert-butyl (trans-4-oxocyclohexyl)carbamate (100 g, 0.44 mol, 1.0 equiv.).
-
Addition of Amine and Solvent: Add anhydrous dichloromethane (DCM, 1 L) to the flask, followed by morpholine (45.8 g, 0.528 mol, 1.2 equiv.). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (140 g, 0.66 mol, 1.5 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: STAB reacts with moisture and protic solvents; handle with care in a well-ventilated area.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) at 0-5 °C. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.
-
Work-up:
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine all organic layers and wash with brine (250 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an off-white solid.
-
-
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes to yield the pure product.
-
Flash Chromatography: For higher purity, the crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Expected Yield and Purity
-
Yield: 85-95%
-
Purity (by HPLC): >98%[5]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.35 (br s, 1H), 3.71 (t, J = 4.6 Hz, 4H), 3.40 (br s, 1H), 2.48 (t, J = 4.6 Hz, 4H), 2.20-2.10 (m, 1H), 1.95-1.85 (m, 2H), 1.80-1.70 (m, 2H), 1.44 (s, 9H), 1.25-1.10 (m, 4H).[6][7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 155.3, 79.1, 67.2, 59.8, 50.6, 49.3, 31.5, 29.8, 28.4. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₅H₂₈N₂O₃ [M+H]⁺: 299.22; found: 299.2. |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA, Detection: 210 nm).[5] |
| Melting Point | To be determined experimentally. |
Diagram 2: Reaction Mechanism
Caption: A simplified mechanism of reductive amination.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive and moisture-sensitive solid. It can release flammable gases upon contact with water.[4] Handle under an inert atmosphere where possible and avoid contact with skin and eyes.[4] Quenching should be performed slowly and in a controlled manner.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient amount of reducing agent. Low reaction temperature. Poor quality of reagents. | Add an additional portion of STAB (0.2-0.3 equiv.). Allow the reaction to stir for a longer period at room temperature. Ensure all reagents are of high purity and anhydrous where specified. |
| Formation of Byproducts | Over-reduction or side reactions. Reaction temperature too high during STAB addition. | Maintain strict temperature control during the addition of STAB. Ensure the quality of the starting materials. |
| Difficult Purification | Presence of closely-eluting impurities. Emulsion formation during work-up. | Optimize the solvent system for flash chromatography. Consider recrystallization from different solvent pairs. Break emulsions by adding more brine or filtering through Celite. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps for reaction execution, work-up, and purification, researchers can consistently obtain high yields of the desired product with excellent purity. The self-validating nature of the protocol, supported by comprehensive analytical data, ensures its suitability for demanding applications in pharmaceutical and chemical research.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
-
Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. Available at: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Supporting Information for "A convenient and efficient N-tert-butoxycarbonylation of amines with Boc-anhydride catalyzed by Indion 190 resin". Indian Journal of Chemistry. Available at: [Link]
-
t-Butyl carbamate. ResearchGate. Available at: [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. nbinno.com [nbinno.com]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 558442-96-9|this compound|BLD Pharm [bldpharm.com]
Topic: Comprehensive Analytical Characterization of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
An Application Note from the Senior Scientist's Desk
**Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate (CAS No. 558442-96-9). As a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics, rigorous verification of its identity, structure, and purity is paramount. This document moves beyond rote procedures to explain the scientific rationale behind the selection of each technique, providing researchers, quality control analysts, and drug development professionals with field-proven protocols and interpretation insights for NMR, MS, HPLC, and FTIR analyses.
Introduction: The Rationale for Multi-Modal Characterization
This compound is a bifunctional molecule incorporating a Boc-protected amine, a cyclohexane scaffold, and a morpholine moiety. This unique combination makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The trans stereochemistry of the cyclohexane ring is a critical quality attribute that can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). Therefore, an orthogonal, multi-technique approach is not merely a matter of due diligence but a scientific necessity to ensure the molecule's structural integrity and purity.
This guide establishes a self-validating system where data from each analytical technique corroborates the others, providing an unambiguous profile of the molecule.
Molecular Profile:
| Attribute | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 558442-96-9 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| Structure | ![]() |
**2. Integrated Analytical Workflow
A full characterization relies on the convergence of data from multiple independent techniques. The identity is first proposed by mass spectrometry (MS), the detailed covalent structure and stereochemistry are elucidated by nuclear magnetic resonance (NMR), key functional groups are confirmed by infrared (IR) spectroscopy, and finally, purity is quantified by high-performance liquid chromatography (HPLC).
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
3.1. Expertise & Rationale NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR confirms the presence and connectivity of all proton-bearing groups and, crucially, helps verify the trans stereochemistry of the cyclohexane ring through analysis of proton coupling constants. ¹³C NMR provides a map of the carbon skeleton, confirming the total carbon count and the chemical environment of each carbon atom.
3.2. Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be present as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for adequate signal dispersion.[2]
-
¹H NMR Acquisition:
-
Acquire data at 25 °C.
-
Use a standard 90° pulse sequence.
-
Set a spectral width of at least 12 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~220 ppm.
-
A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons, although standard acquisition is often sufficient.
-
Acquire several thousand scans for a high-quality spectrum.
-
3.3. Expected Data & Interpretation
The combination of the rigid cyclohexane chair, the morpholine, and the Boc group results in a well-defined spectrum. The trans configuration forces the morpholino and carbamate substituents into equatorial positions, leading to distinct chemical shifts for axial and equatorial protons.
| ¹H NMR Data | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc Group | -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |
| Carbamate | -NH - | ~4.5-5.0 (can be broad) | Broad Singlet (br s) | 1H |
| Cyclohexane | -CH -NH- | ~3.4-3.6 | Multiplet (m) | 1H |
| Cyclohexane | -CH -Morpholine | ~2.2-2.4 | Multiplet (m) | 1H |
| Cyclohexane | Axial & Equatorial CH ₂ | ~1.1-2.1 | Multiplets (m) | 8H |
| Morpholine | -N-CH ₂- | ~2.4-2.6 | Triplet (t) | 4H |
| Morpholine | -O-CH ₂- | ~3.6-3.8 | Triplet (t) | 4H |
| ¹³C NMR Data | Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl | C =O | ~155.5 |
| Boc Group | -C (CH₃)₃ | ~79.2 |
| Boc Group | -C(C H₃)₃ | ~28.4 |
| Morpholine | -O-C H₂- | ~67.1 |
| Morpholine | -N-C H₂- | ~50.5 |
| Cyclohexane | C H-NH- | ~50-52 |
| Cyclohexane | C H-Morpholine | ~60-62 |
| Cyclohexane | C H₂ | ~28-35 |
Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.[3][4]
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
4.1. Expertise & Rationale Mass spectrometry provides the exact molecular weight of the compound, serving as a primary identity test. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and non-volatile nature. The technique is highly sensitive and provides a clear molecular ion peak, typically the protonated species [M+H]⁺.
4.2. Detailed Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Operate in positive ion mode.
-
Set the capillary voltage appropriately (e.g., 3-4 kV).
-
Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.
-
Optimize nebulizer gas flow and drying gas temperature for stable spray and efficient desolvation.
-
4.3. Expected Data & Interpretation
The primary goal is to observe the protonated molecule and verify that its mass corresponds to the calculated exact mass.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Exact Mass | 284.2100 |
| Observed Ion [M+H]⁺ | ~285.2178 m/z |
| Key Fragments | [M+H - C₄H₈]⁺: Loss of isobutylene from Boc group (~229.15 m/z) [M+H - Boc]⁺: Loss of the Boc group (~185.16 m/z) |
High-Performance Liquid Chromatography (HPLC): Assay of Purity
5.1. Expertise & Rationale HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method separates the target compound from any impurities, such as starting materials, by-products, or isomers. For carbamates, C18 columns are highly effective.[5][6] While this molecule lacks a strong chromophore for UV detection, the carbamate carbonyl allows for detection at low wavelengths (~200-210 nm), which is sufficient for purity analysis.
5.2. Detailed Protocol: RP-HPLC
-
Instrumentation: An HPLC system with a UV detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 205 nm
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water/acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.
5.3. System Suitability and Data Analysis Before sample analysis, perform system suitability tests (e.g., inject a standard multiple times to check for consistent retention time and peak area). For the sample, purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
6.1. Expertise & Rationale FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule. It acts as a fingerprint, with specific absorption bands corresponding to the vibrations of bonds like N-H (carbamate), C=O (carbamate), and C-O (ether and ester).[7][8]
6.2. Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal first.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-500 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
6.3. Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3340 | N-H Stretch | Carbamate N-H |
| 2930, 2855 | C-H Stretch | Cyclohexane & Morpholine CH₂ |
| ~1690 | C=O Stretch | Carbamate Carbonyl (very strong) |
| ~1520 | N-H Bend / C-N Stretch | Carbamate "Amide II" band |
| ~1250 | C-O Stretch | Carbamate O-C(CH₃)₃ |
| ~1170 | C-O Stretch | Carbamate O-C(CH₃)₃ |
| ~1115 | C-O-C Stretch | Morpholine Ether |
Reference spectra for carbamates confirm these characteristic absorption regions.[2][8]
Conclusion
The analytical strategy detailed in this note provides a robust and cross-verifiable method for the complete characterization of this compound. By integrating data from NMR, MS, HPLC, and FTIR, researchers and developers can confidently ascertain the identity, structural integrity, stereochemistry, and purity of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical development.
References
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Keith, L. H., et al. (1969). The High Resolution NMR Spectra of Pesticides. III. The Carbamates.
- Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
- Baranowska, I., et al. (2014). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. Talanta.
- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- Morales-Lozoya, B., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.
- Royal Society of Chemistry. (n.d.). Supporting Information for Phenyl carbamate synthesis.
- Barzagli, F., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications.
- ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate.
- Smith, B. D. (n.d.). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame.
- ChemicalBook. (n.d.). tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9.
- Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
Sources
- 1. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. s4science.at [s4science.at]
- 6. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Strategic Integration of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in the Synthesis of Advanced Bioactive Molecules
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the assembly of complex molecular architectures with favorable pharmacological profiles is a paramount objective. The strategic selection of building blocks is central to this endeavor. tert-Butyl (trans-4-morpholinocyclohexyl)carbamate has emerged as a highly valuable synthon, embodying a confluence of structural motifs that are frequently associated with enhanced biological activity and desirable pharmacokinetic properties. This technical guide elucidates the multifaceted applications of this compound, providing detailed protocols and a mechanistic rationale for its use in the synthesis of next-generation therapeutic agents.
The molecule's inherent value is derived from the synergistic contribution of its three key components:
-
The trans-1,4-disubstituted cyclohexane ring: This rigid, non-planar scaffold serves as a three-dimensional linker, providing precise vectorial orientation of appended functional groups. This conformational constraint is crucial for optimizing interactions with biological targets.
-
The morpholine moiety: Recognized as a "privileged structure" in drug discovery, the morpholine ring often imparts improved aqueous solubility, metabolic stability, and a favorable safety profile.[1][2][3] Its hydrogen bond accepting capability can also contribute to target binding.
-
The tert-butoxycarbonyl (Boc) protecting group: This robust yet readily cleavable protecting group allows for the unmasking of a reactive primary amine at a desired stage of a synthetic sequence, enabling the selective introduction of the morpholinocyclohexyl scaffold.[4]
This guide will explore the practical applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and other classes of bioactive molecules.
Core Application: Synthesis of the Key Intermediate, trans-4-Morpholinocyclohexylamine
The primary utility of this compound lies in its role as a protected precursor to trans-4-morpholinocyclohexylamine. This deprotected amine is the key reactive intermediate that is incorporated into the final bioactive molecule. The Boc group can be efficiently removed under acidic conditions.
Protocol 1: N-Boc Deprotection
Objective: To generate trans-4-morpholinocyclohexylamine dihydrochloride from its Boc-protected precursor.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| 4 M HCl in 1,4-Dioxane | Anhydrous | Commercial Source |
| Diethyl ether | Anhydrous | Commercial Source |
| Nitrogen gas (N₂) | High Purity | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere of nitrogen, add 4 M HCl in 1,4-dioxane (10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford trans-4-morpholinocyclohexylamine as its dihydrochloride salt.
Expected Outcome: A white to off-white solid with a yield typically exceeding 95%.
Trustworthiness: The progress of the deprotection should be monitored to avoid potential side reactions. The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices:
-
4 M HCl in 1,4-Dioxane: This is a standard and highly effective reagent for Boc deprotection. The use of a non-aqueous solvent prevents potential hydrolysis of other functional groups.
-
Inert Atmosphere: While not strictly necessary for all substrates, an inert atmosphere is good practice to prevent the introduction of moisture, which could affect the reagent concentration.
-
Precipitation with Diethyl Ether: The dihydrochloride salt of the product is typically insoluble in diethyl ether, allowing for easy isolation by precipitation.
Caption: Workflow for the N-Boc deprotection protocol.
Application in the Synthesis of Kinase Inhibitors
The trans-4-morpholinocyclohexylamine scaffold is a valuable building block for the synthesis of various kinase inhibitors. The morpholine group can enhance solubility and provide a key interaction point with the solvent-exposed region of the kinase active site, while the cyclohexyl ring acts as a rigid linker to position a pharmacophore that interacts with the hinge region of the kinase.
Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor
The following is a representative protocol for the synthesis of a generic pyrimidine-based kinase inhibitor, illustrating the utility of trans-4-morpholinocyclohexylamine as a key nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 2: Synthesis of a Kinase Inhibitor Scaffold
Objective: To synthesize a generic kinase inhibitor by reacting trans-4-morpholinocyclohexylamine with a 2,4-dichloropyrimidine core.
Materials:
| Reagent/Solvent | Grade | Supplier |
| trans-4-Morpholinocyclohexylamine | ≥98% | From Protocol 1 |
| 2,4-Dichloropyrimidine | ≥98% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add trans-4-morpholinocyclohexylamine (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Outcome: A substituted aminopyrimidine, which can be further functionalized at the remaining chloro-position to generate a library of kinase inhibitors.
Causality of Experimental Choices:
-
DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the SNAr reaction.
-
DMF: A polar aprotic solvent suitable for SNAr reactions, as it can dissolve the reactants and facilitate the reaction.
-
Elevated Temperature: Heating is often required to drive the SNAr reaction to completion.
Caption: Synthetic workflow for a generic kinase inhibitor.
Broader Applications and Future Perspectives
The utility of this compound is not limited to kinase inhibitors. The deprotected amine can be used in a variety of coupling reactions to access other classes of bioactive molecules, including:
-
GPCR Modulators: The rigid cyclohexyl linker can be used to orient pharmacophores for interaction with G protein-coupled receptors.
-
PROTACs: The trans-cyclohexylamine moiety can serve as a linker component in Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding ligand to an E3 ligase-binding ligand.[2][5][6]
-
Antiviral and Antibacterial Agents: The morpholine and cyclohexylamine motifs are present in a number of antiviral and antibacterial compounds.
The commercial availability and straightforward deprotection of this compound make it an attractive building block for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of bioactive molecules. Its constituent parts—a rigid linker, a privileged heterocyclic moiety, and a readily cleavable protecting group—provide a powerful combination for the medicinal chemist. The protocols and rationale presented in this guide are intended to facilitate the effective utilization of this compound in drug discovery programs, ultimately contributing to the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Barlocco, D. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 11(15), 2045-2063. [Link]
-
Kourounakis, A. P., & Xanthopoulos, D. (2019). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Bedeschi, A., et al. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 113(8), 5869-5917. [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]
-
Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Allosteric Modulators of GABAB Receptors, Part 2. 3-(2,6-Bis-tert-butyl-4-hydroxyphenyl)propanols. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
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- 3. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 558442-96-9|this compound|BLD Pharm [bldpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful and efficient synthesis of this key chemical intermediate.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This section addresses specific issues you might face during the preparation of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Solutions:
-
Poor Quality Starting Material: The purity of the starting amine, trans-4-morpholinocyclohexanamine, is critical. If it contains significant impurities or is a mixture of cis/trans isomers, the reaction efficiency will decrease.
-
Action: Verify the purity of the starting amine by ¹H NMR and/or GC-MS before starting the reaction. If necessary, purify the amine via crystallization or column chromatography. The synthesis of the precursor itself can be challenging, often requiring separation of diastereomers.[1]
-
-
Inactive Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can decompose over time, especially if stored improperly.[2] Its decomposition can lead to pressure buildup in sealed containers.[3]
-
Action: Use a fresh bottle of Boc₂O or a recently opened one that has been stored under anhydrous conditions. If in doubt, purchase a new batch.
-
-
Inadequate Base: The base plays a crucial role in neutralizing the acid formed during the reaction, driving it to completion.[4] Using a weak base or an insufficient amount can stall the reaction.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are key parameters. The reaction is typically run at 0°C to room temperature.[4][6] Insufficient reaction time will result in incomplete conversion.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine spot persists after the recommended time, consider extending the reaction duration or allowing it to warm to room temperature if performed at 0°C.
-
Issue 2: Multiple Spots on TLC, Indicating an Impure Product Mixture
Your final product shows several spots on the TLC plate, making purification difficult.
Potential Causes & Solutions:
-
Presence of cis-Isomer: This is the most common impurity. If your starting amine was a cis/trans mixture, your final product will be as well. The cis and trans carbamates often have very similar Rf values, but can sometimes be distinguished.
-
Action: The best solution is to use diastereomerically pure trans-4-morpholinocyclohexanamine. If you must use a mixture, you will need to separate the final products using careful column chromatography, which can be challenging.
-
-
Unreacted Starting Amine: A spot corresponding to the starting amine indicates an incomplete reaction.
-
Action: Add an additional portion (e.g., 0.2 equivalents) of Boc₂O and continue stirring. Ensure the base is not depleted.
-
-
Formation of N,N-di-Boc Derivative: While less common for secondary amines, highly reactive conditions or certain bases can sometimes lead to double protection.[7]
-
Urea Byproduct Formation: Under certain basic conditions, isocyanate intermediates can form, leading to urea derivatives.[7][9]
-
Action: This is often associated with specific base/solvent systems. Using standard conditions such as TEA in dichloromethane or NaHCO₃ in a biphasic system typically minimizes this side reaction.[6]
-
Issue 3: Product is a Gummy Oil Instead of a Crystalline Solid
The expected product is a solid, but you have obtained a persistent oil that is difficult to handle and purify.
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of the cis-isomer or solvent residue can inhibit crystallization.
-
Action: Attempt to purify a small sample by column chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexanes or pentane. Place the sample under high vacuum for an extended period to remove all residual solvents.
-
-
Incorrect Isomer: While the trans product is typically a solid, the cis isomer may have a lower melting point or be an oil. If your synthesis inadvertently produced the wrong isomer, this could be the result.
-
Action: Characterize the material thoroughly using ¹H and ¹³C NMR to confirm the stereochemistry. The axial and equatorial protons on the cyclohexane ring will have distinct coupling constants and chemical shifts.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this molecule?
The synthesis is a straightforward N-protection reaction.[3] It involves treating the nucleophilic secondary amine of trans-4-morpholinocyclohexanamine with the electrophile di-tert-butyl dicarbonate (Boc₂O). The reaction forms a stable carbamate, effectively "protecting" the amine from participating in subsequent reactions.[10][11]
Q2: Why is the trans isomer the desired product?
In drug development, specific stereoisomers often exhibit desired pharmacological activity while other isomers may be inactive or cause unwanted side effects. The trans configuration places both the morpholino and the carbamate groups in equatorial positions on the cyclohexane ring, which is generally the more thermodynamically stable conformation. This defined 3D structure is often crucial for binding to biological targets.
Q3: Can I use a different protecting group?
Yes, other amine protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the tert-butoxycarbonyl (Boc) group is widely favored due to its stability to most basic and nucleophilic conditions and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][5] This orthogonality makes it extremely useful in multi-step syntheses.[12]
Q4: What is the mechanism of the Boc protection reaction?
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butoxide anion and carbon dioxide as leaving groups. A base is used to deprotonate the positively charged nitrogen atom, regenerating a neutral amine and driving the reaction forward.[4][11]
Reaction Pathway and Common Side Products
Caption: Main reaction pathway and potential side products.
Q5: Which analytical methods are best for characterization?
-
TLC: Essential for monitoring reaction progress.
-
¹H and ¹³C NMR: Confirms the structure, verifies the presence of the Boc group (characteristic peak at ~1.4 ppm), and can be used to determine the cis/trans ratio by analyzing the chemical shifts and coupling constants of the cyclohexyl protons.
-
LC-MS: Confirms the molecular weight of the product and helps identify impurities.
-
FTIR: Shows the appearance of the carbamate C=O stretch (~1680-1700 cm⁻¹).
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is a standard procedure adapted from established methods for Boc protection of amines.[4][6]
Materials:
-
trans-4-morpholinocyclohexanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-4-morpholinocyclohexanamine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Add triethylamine (1.5 equiv) to the solution and cool the flask to 0°C using an ice bath.
-
Boc Protection: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting amine is no longer visible.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Summary: Troubleshooting Common Issues
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Inactive Boc₂O | Use a fresh bottle of the reagent. |
| Insufficient reaction time | Monitor by TLC and extend reaction time if necessary. | |
| Impure Product | Starting material is a cis/trans mixture | Use pure trans isomer or prepare for difficult chromatographic separation. |
| Incomplete reaction | Add more Boc₂O and ensure adequate base is present. | |
| Oily Product | Residual solvent or cis-isomer impurity | Dry under high vacuum; attempt trituration with hexanes. |
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Azizi, Z. et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
-
Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Di-tert-butyl dicarbonate. chemeurope.com. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Aouf, N. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]
-
Horváth, M. et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate. ChemBK. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
- Reductive Amin
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Preparation method of trans-4-methyl cyclohexylamine.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl_dicarbonate [chemeurope.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the purification of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during the isolation of this key synthetic intermediate, focusing on the removal of reaction-specific impurities and the critical separation of its diastereomers.
Synthesis Context and Potential Impurities
The target compound is typically synthesized via a one-pot reductive amination reaction. A common pathway involves the reaction of tert-butyl (4-oxocyclohexyl)carbamate with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] Understanding this synthetic route is crucial for anticipating the impurity profile of the crude reaction mixture.
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (trans-4-morpholinocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The synthesis, primarily a reductive amination, is a cornerstone reaction in medicinal chemistry, and a thorough understanding of its nuances is critical for success.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Reaction Overview and Core Principles
The synthesis of this compound is typically achieved through a one-pot reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial for this transformation as it preferentially reduces the in situ-formed iminium ion over the starting ketone.[2][3]
The reaction proceeds in two key stages within the same pot:
-
Iminium Ion Formation: The carbonyl group of tert-butyl (4-oxocyclohexyl)carbamate reacts with morpholine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an iminium ion.
-
Reduction: The hydride reagent selectively reduces the iminium ion to the desired amine product.
Achieving a high yield of the desired trans isomer is dependent on several factors, including the choice of reagents, reaction conditions, and effective purification strategies. The trans isomer is generally the thermodynamically more stable product in 1,4-disubstituted cyclohexanes, as it allows both bulky substituents to occupy equatorial positions, minimizing steric strain.[4][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inefficient iminium ion formation. 2. Inactive or unsuitable reducing agent. 3. Suboptimal pH. 4. Presence of water in the reaction. | 1a. Increase reaction temperature. 1b. Add a dehydrating agent like molecular sieves.[5][6] 2a. Use a fresh bottle of sodium triacetoxyborohydride (STAB). 2b. Ensure the reducing agent is suitable for the specific substrates. 3. Adjust the pH to a mildly acidic range (pH 4-6) with acetic acid.[5][7] 4. Use anhydrous solvents and reagents. |
| Significant Amount of Starting Ketone Remaining | 1. Incomplete reaction. 2. The reducing agent is not active enough to reduce the iminium ion. | 1a. Extend the reaction time and monitor by TLC or LC-MS. 1b. Increase the equivalents of morpholine and the reducing agent. 2. Verify the quality of the reducing agent. |
| Formation of Alcohol Byproduct | The reducing agent is too strong and is reducing the starting ketone. | Use a milder reducing agent like STAB, which is selective for iminium ions over ketones.[2][6] |
| Low Yield of the trans Isomer | 1. Unfavorable reaction kinetics or thermodynamics. 2. Inefficient separation of cis and trans isomers. | 1. The formation of the more stable trans product is generally favored. Consider optimizing reaction temperature and time. 2a. Employ careful column chromatography. 2b. Consider crystallization of the product or its salt to isolate the desired isomer.[6][8] |
| Difficulty in Product Purification | 1. The product is an amine, which can interact with silica gel. 2. Inefficient separation from starting materials or byproducts. | 1a. Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol when performing silica gel chromatography.[9] 1b. Consider using reversed-phase chromatography.[9] 2. Optimize the solvent system for column chromatography to achieve better separation. |
III. Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the optimal pH for this reductive amination, and how do I maintain it?
A1: The optimal pH for imine formation is typically mildly acidic, in the range of 4-6.[5][7] This is because the reaction requires protonation of the carbonyl oxygen to activate it for nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[7] In this specific synthesis, the addition of a catalytic amount of acetic acid is often sufficient to achieve the desired pH.
Q2: Which solvent is best for this reaction?
A2: For reductive aminations using sodium triacetoxyborohydride (STAB), aprotic solvents are preferred. 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are commonly used and have been shown to be effective.[3] STAB is water-sensitive and not compatible with protic solvents like methanol.[7]
Q3: My reaction is very slow. Can I heat it?
A3: Yes, for sterically hindered ketones or less reactive amines, increasing the reaction temperature can help overcome the activation energy barrier for iminium ion formation.[6] It is advisable to monitor the reaction by TLC or LC-MS to avoid potential decomposition at elevated temperatures.
Reagents
Q4: Why is sodium triacetoxyborohydride (STAB) the recommended reducing agent?
A4: STAB is a mild and selective reducing agent.[3] Its primary advantage is its ability to reduce the iminium ion much faster than it reduces the starting ketone.[3] This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent can be mixed together, simplifying the experimental setup and often leading to higher yields of the desired amine with fewer byproducts like the corresponding alcohol.[2][6]
Q5: My STAB has been on the shelf for a while. How can I check if it's still active?
A5: The activity of hydride reducing agents can diminish over time, especially with improper storage. A simple way to test the activity of your STAB is to perform a small-scale reduction of a simple aldehyde or ketone (e.g., benzaldehyde or cyclohexanone) and monitor the reaction by TLC. If the starting material is consumed and the corresponding alcohol is formed, the reagent is likely active.
Work-up and Purification
Q6: What is the standard work-up procedure for this reaction?
A6: A typical work-up involves quenching the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid and destroy any remaining reducing agent. The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[7][10]
Q7: How can I separate the cis and trans isomers of the final product?
A7: Diastereomers like the cis and trans isomers of tert-butyl (4-morpholinocyclohexyl)carbamate have different physical properties and can often be separated by standard laboratory techniques.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often resolve the two isomers. Sometimes, reversed-phase chromatography may provide better separation.[11]
-
Crystallization: Since the two isomers have different crystal packing energies, it may be possible to selectively crystallize one isomer from a suitable solvent system.[12] It is also possible to form salts of the product with an appropriate acid and selectively crystallize the salt of the desired isomer.[6][8]
Q8: How can I confirm that I have synthesized the desired trans isomer?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes.[1] In the 1H NMR spectrum of the trans isomer, the proton on the carbon bearing the morpholino group and the proton on the carbon bearing the carbamate group are both expected to be in an axial position in the more stable di-equatorial conformation of the ring. This will result in large axial-axial coupling constants (typically 8-13 Hz) with the neighboring axial protons, leading to a more complex splitting pattern (e.g., a triplet of triplets). In contrast, the corresponding protons in the cis isomer will be in one axial and one equatorial position, resulting in smaller axial-equatorial and equatorial-equatorial coupling constants.
IV. Experimental Protocols & Visualizations
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or Ethyl acetate for extraction
Procedure:
-
To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv) in anhydrous DCE, add morpholine (1.2 equiv) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM, potentially with a small amount of triethylamine) to separate the trans and cis isomers.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
V. References
-
Separation and purification of cis and trans isomers. (n.d.). Google Patents. Retrieved from
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]
-
Crystallization. (n.d.). Hacettepe University. Retrieved from [Link]
-
Bálint, E. R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved from [Link]
-
Mori, K. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(2), 193. Retrieved from [Link]
-
Maclean, R. (2021). Advances in Crystallization for Separation Techniques. Journal of Chemical Engineering and Process Technology, 12(3). Retrieved from [Link]
-
Anisimov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11898-11956. Retrieved from [Link]
-
Conformational analysis of 1,4-Disubstituted Cyclohexanes. (n.d.). Retrieved from [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1960). ScholarWorks at WMU. Retrieved from [Link]
-
Cis and Trans NMR splitting. (2019, March 8). Reddit. Retrieved from [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024, September 26). ResearchGate. Retrieved from [Link]
-
Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved from [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2018). MDPI. Retrieved from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. (2007). Molecules, 12(6), 1250-1257. Retrieved from [Link]
-
Conformational analysis of 1,4 disubstituted cyclohexane. (2020, December 16). YouTube. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
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- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
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Technical Support Center: tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Welcome to the Technical Support Center for tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a bifunctional molecule incorporating a morpholine ring and a Boc-protected amine on a cyclohexane scaffold. The stability of this compound is paramount for its effective use as a chemical intermediate in pharmaceutical synthesis. Degradation can lead to the formation of impurities, impacting reaction yields, product purity, and potentially the biological activity and safety of the final active pharmaceutical ingredient (API). This guide will delve into the key factors influencing the stability of this compound and provide practical advice for its handling, storage, and use.
The core of this molecule's reactivity lies in the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under basic and nucleophilic conditions but is characteristically sensitive to acidic environments. Understanding this dual nature is critical for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and use of this compound.
General Stability and Storage
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light. It should be kept in a tightly sealed container to prevent exposure to atmospheric moisture and acidic vapors.
Q2: I observed a new spot on my TLC plate after storing the compound for several weeks. What could be the cause?
A: The appearance of a new, more polar spot on a TLC plate likely indicates partial deprotection of the Boc group, yielding the free amine (trans-4-morpholinocyclohexylamine). This can be caused by inadvertent exposure to acidic conditions, such as acidic impurities in solvents or storage in an environment with acidic vapors. To confirm, you can run a co-spot with the starting material and the suspected amine impurity.
Stability in Solution
Q3: My reaction yield is consistently low when using this starting material in an acidic reaction medium. Why is this happening?
A: The Boc protecting group is labile under acidic conditions. If your reaction requires an acidic environment, you are likely causing premature cleavage of the Boc group. This generates the free amine, which may undergo undesired side reactions or may not be the intended reactant for your desired transformation.
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor the pH of your reaction mixture.
-
Alternative Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group for your synthesis.
-
Milder Acids: Explore the use of milder acidic catalysts or reagents to see if the desired reaction can proceed without significant deprotection.
Q4: Can I use this compound in reactions involving strong bases?
A: Yes, the Boc group is generally stable towards most bases and nucleophiles. This makes it compatible with a wide range of basic reaction conditions, providing an orthogonal protection strategy to base-labile groups like Fmoc.
Thermal Stability
Q5: I need to heat my reaction mixture containing this compound. Is the compound thermally stable?
A: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to the thermal deprotection of the Boc group. The exact temperature at which this occurs can be solvent-dependent. It is advisable to monitor the reaction closely for the appearance of the deprotected amine if high temperatures are required.
Potential Degradation of the Morpholine Ring
Q6: Are there any known degradation pathways for the morpholine moiety of the molecule?
A: The morpholine ring is generally stable under typical synthetic conditions. However, in biological or environmental contexts, it can be subject to enzymatic degradation, primarily by microorganisms like Mycobacterium. This degradation often involves the cleavage of the C-N bond of the morpholine ring, catalyzed by enzymes such as cytochrome P-450. For most chemical synthesis applications, this pathway is not a significant concern.
Degradation Pathways
The primary degradation pathway for this compound involves the cleavage of the Boc protecting group.
Acid-Catalyzed Deprotection
Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, leading to the fragmentation of the molecule into the free amine, carbon dioxide, and a stable tert-butyl cation. This cation can then be scavenged or eliminate a proton to form isobutylene gas.
troubleshooting guide for tert-Butyl (trans-4-morpholinocyclohexyl)carbamate reactions
Answering the user's request.## Technical Support Center: tert-Butyl (trans-4-morpholinocyclohexyl)carbamate Reactions
Welcome to the technical support center for this compound. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and deprotection of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: The Boc Protection Reaction - Synthesis Guide
The synthesis of this compound involves the protection of the primary amine of trans-4-morpholinocyclohexylamine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step in multi-step syntheses, often used in the development of PROTACs and other pharmaceuticals.[1][2][3] The most common method employs di-tert-butyl dicarbonate (Boc₂O).[4][5][6]
FAQ 1: My Boc protection reaction is showing low yield or is incomplete. What are the common causes and how can I fix it?
Low or incomplete conversion is a frequent issue. Several factors related to reagents, reaction conditions, and the nature of the starting amine can be responsible.
Possible Causes & Solutions:
-
Insufficient Reagents: The stoichiometry is critical. While a 1:1 ratio of amine to Boc₂O is theoretically sufficient, side reactions and the stability of the anhydride can consume the reagent.
-
Solution: Increase the equivalents of Boc₂O to 1.1-1.5 equivalents. This ensures the amine is the limiting reagent and drives the reaction to completion. Monitor the reaction by TLC to avoid excessive addition, which complicates purification.
-
-
Inadequate Base: A base is often used to neutralize the acidic byproducts and deprotonate the ammonium salt, regenerating the nucleophilic free amine.[4][7]
-
Solution: For a simple amine salt starting material, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required. If starting with the free amine, a catalytic amount of base can accelerate the reaction, although it is not strictly necessary as the reaction can proceed without it.[7][8] For aqueous conditions, bases like sodium bicarbonate or sodium hydroxide are effective.[6][9]
-
-
Low Reaction Temperature: The reaction is typically run at room temperature.[6] However, the steric hindrance of the cyclohexyl ring and the morpholino group might slow the reaction.
-
Impure Starting Material: The purity of the trans-4-morpholinocyclohexylamine is paramount. The presence of the cis-isomer or other impurities from its synthesis can inhibit the reaction or lead to a mixture of products that are difficult to separate.
Experimental Protocol: Optimized Boc Protection
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add trans-4-morpholinocyclohexylamine (1.0 eq).
-
Solvent: Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN) (approx. 0.1-0.5 M concentration).[4][6]
-
Base (Optional but Recommended): Add triethylamine (TEA) (1.1 eq). Stir for 5 minutes.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature. Caution: CO₂ gas is evolved during the reaction; do not run in a sealed system.[4][8]
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC (e.g., using 10% Methanol in DCM with 1% NH₄OH) or LC-MS. If the reaction is sluggish, warm to 40°C.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM.
-
Wash with saturated aqueous sodium bicarbonate solution (1x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Diagram: Boc Protection Mechanism
The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8]
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Section 2: Purification & Characterization
Purification can be challenging due to the physical properties of the product and byproducts.
FAQ 2: How do I remove unreacted Boc₂O and its byproduct, tert-butanol, from my product?
These impurities are common and can interfere with subsequent steps.
Solutions:
-
Aqueous Workup: Both tert-butanol and unreacted Boc₂O (which slowly hydrolyzes) have some water solubility. The standard aqueous workup described in the protocol above is often sufficient.
-
Column Chromatography: If impurities persist, silica gel chromatography is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity will separate the less polar impurities from the more polar carbamate product.
-
Trituration/Crystallization: The desired product is often a solid.[13] Triturating the crude material with a cold non-polar solvent like hexane or pentane can wash away the more soluble impurities, often inducing crystallization of the product.
Section 3: The Boc Deprotection Reaction
Removing the Boc group is necessary to liberate the amine for further reaction. This is typically achieved under acidic conditions.[6][14]
FAQ 3: My Boc deprotection reaction is incomplete. How can I drive it to completion?
Incomplete deprotection results in a mixture of starting material and product, complicating purification.
Possible Causes & Solutions:
-
Insufficient Acid: The reaction is acid-catalyzed. An insufficient amount of acid will lead to a sluggish or incomplete reaction.
-
Reaction Time/Temperature: While often fast at room temperature, some sterically hindered Boc groups may require more forcing conditions.
-
Solution: Increase the reaction time and monitor by LC-MS. If necessary, gentle heating (up to 40°C) can be applied, but be cautious of potential side reactions with sensitive functional groups.[15]
-
FAQ 4: I am observing side reactions during acidic deprotection. What are they and how can I prevent them?
The primary side reaction involves the tert-butyl cation generated during deprotection.[7][9]
Problem: The stable tertiary carbocation (t-butyl cation) is a potent electrophile. It can alkylate nucleophilic sites on your molecule of interest or other molecules in the reaction, leading to impurities with a +56 Da mass shift.[15]
Solution: Use a Scavenger Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[9][15]
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% v/v | Reacts with the cation to form triethylsilyl ether and volatile isobutane. |
| Thioanisole | 5-10% v/v | An effective cation trap, but its odor can be an issue. |
| Anisole | 5-10% v/v | A common and effective scavenger for preventing Friedel-Crafts type alkylation. |
Diagram: Boc Deprotection & Cation Scavenging
The deprotection mechanism is initiated by protonation of the carbamate, leading to fragmentation.
Caption: Acid-catalyzed Boc deprotection and cation scavenging workflow.
Section 4: General FAQs
FAQ 5: What is the stability and proper storage for this compound?
-
Stability: The compound is generally stable under standard laboratory conditions. It is a carbamate and is resistant to basic hydrolysis and many nucleophiles.[7][9] However, it is sensitive to strong acids, which will cleave the Boc group.
-
Storage: For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, often refrigerated at 2-8°C.[16]
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Retrieved from [Link]
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Varga, E., Káncz, A., Gubicz, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Retrieved from [Link]
-
Horváth, A., Lévai, S., Nagy, J., & Balogh, G. T. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 84. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. tert-butyl ((1r,4r)-4-Morpholinocyclohexyl)carbaMate | 558442-96-9 [amp.chemicalbook.com]
Technical Support Center: Optimization of Coupling Reactions with tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Welcome to the technical support center for optimizing coupling reactions involving tert-butyl (trans-4-morpholinocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. We will delve into the nuances of amide and cross-coupling reactions, providing not just protocols, but the rationale behind them.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during coupling reactions with this compound, a building block characterized by its bulky Boc-protecting group and secondary amine precursor.
Amide Coupling Reactions
Question 1: I am observing low to no yield of my desired amide product. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this substrate are frequently encountered and can be attributed to several factors, primarily the steric hindrance imposed by the bulky tert-butyl and cyclohexyl groups, and the reduced nucleophilicity of the secondary amine after deprotection.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents might not be potent enough.
-
Steric Hindrance: The bulky nature of the carbamate can physically obstruct the approach of the activated carboxylic acid.
-
Solution 1: Optimize Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy.[1] Microwave-assisted synthesis can also be effective in overcoming this energy barrier.[1]
-
Solution 2: Sequential Reagent Addition: Pre-activate the carboxylic acid with the coupling reagent and a base like N,N-diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[2] This ensures the formation of the active ester prior to introducing the sterically demanding amine.
-
-
Suboptimal Solvent Choice: The solvent can significantly influence reaction rates and solubility of reagents.
-
Solution: Switch from common solvents like dichloromethane (DCM) to more polar, aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2] These solvents are better at solvating the charged intermediates in the reaction.
-
Question 2: My reaction is messy, and I'm observing multiple side products by TLC and LC-MS. How can I achieve a cleaner reaction profile?
Answer:
A complex reaction mixture often points towards side reactions or degradation. The key is to identify the source of these impurities and adjust the conditions accordingly.
Potential Causes & Solutions:
-
Side Reactions with the Coupling Reagent: Uronium-based reagents like HATU can sometimes react with nucleophilic side chains.[3]
-
Solution: Use the minimum effective amount of the coupling reagent to minimize these side reactions.[3]
-
-
Racemization: If your carboxylic acid partner is chiral, racemization can be a significant issue, leading to hard-to-separate diastereomers.[1]
-
Solution 1: Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][4] HOAt is generally superior to HOBt in preventing racemization.[1]
-
Solution 2: Choose the Right Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, which can sometimes promote racemization.[1]
-
-
Incomplete Deprotection of the Boc Group: If the starting material is the Boc-protected amine, incomplete deprotection will result in unreacted starting material.
-
Solution: Ensure complete removal of the Boc group using standard conditions like trifluoroacetic acid (TFA) in DCM or HCl in methanol.[5] Monitor the deprotection step by TLC or LC-MS before proceeding with the coupling.
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in many cross-coupling protocols, often stemming from the presence of oxygen.[6][7]
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to pathways that favor homocoupling.[6]
-
Solution 1: Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6]
-
Solution 2: Inert Atmosphere: Conduct the reaction under a strict inert atmosphere. Using a glovebox for reagent preparation and reaction setup is ideal.[6]
-
-
Inappropriate Palladium Precursor: Using a Pd(II) precursor requires an in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to side reactions.
-
Solution: Utilize a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active species.[6]
-
Question 4: My Buchwald-Hartwig amination is sluggish, and I'm getting low conversion to the desired arylated product. What can I do to drive the reaction to completion?
Answer:
The Buchwald-Hartwig amination can be sensitive to the choice of ligand, base, and solvent, especially with sterically hindered amines.
Potential Causes & Solutions:
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst.
-
Solution: For sterically demanding secondary amines, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family or N-heterocyclic carbene (NHC) ligands.[8]
-
-
Incorrect Base: The strength and solubility of the base are critical for the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[9] Ensure the base is of high purity and stored in a dry environment.
-
-
Poor Reagent Purity: Impurities in the starting materials can poison the catalyst.
-
Solution: Purify the amine and aryl halide before use. Liquid amines can be passed through a short plug of activated alumina to remove impurities.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and reactivity of this compound in coupling reactions.
Q1: What is the stability of the Boc protecting group under typical coupling conditions?
The tert-butoxycarbonyl (Boc) group is generally stable under the basic and neutral conditions used for most amide and cross-coupling reactions.[5] However, it is sensitive to strong acids. Care should be taken to avoid acidic workup conditions if the Boc group needs to be retained.[10]
Q2: How does the morpholine moiety affect the reactivity of the molecule?
The morpholine group is generally robust and does not interfere with most standard coupling reactions. Its basic nitrogen can, in some cases, interact with the metal catalyst in cross-coupling reactions, but this is not typically a major issue.
Q3: What are the best practices for setting up and monitoring these coupling reactions?
-
Inert Atmosphere: For cross-coupling reactions, it is crucial to maintain an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Dry Solvents and Reagents: Water can hydrolyze activated esters in amide couplings and interfere with the catalytic cycle in cross-coupling reactions.[2] Use anhydrous solvents and dry reagents.
-
Reaction Monitoring: Track the progress of your reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and identify any issues early on.
Q4: What are the recommended purification strategies for the products of these reactions?
-
Aqueous Workup: For amide couplings, a standard aqueous workup can remove water-soluble byproducts like tetramethylurea (from HBTU/HATU) and EDC-related byproducts.[3][11]
-
Column Chromatography: Purification by silica gel column chromatography is often necessary to separate the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of your product.
III. Experimental Protocols & Data
Protocol 1: Optimized Amide Coupling using HATU
This protocol provides a general guideline for the amide coupling of a carboxylic acid with tert-butyl (trans-4-morpholinocyclohexyl)amine (obtained after Boc deprotection).
Step-by-Step Methodology:
-
Amine Preparation: If starting with the Boc-protected amine, deprotect using standard methods (e.g., 20% TFA in DCM, rt, 1-2 h). Neutralize the resulting salt with a suitable base (e.g., saturated aq. NaHCO₃) and extract the free amine. Dry the organic layer and concentrate in vacuo.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of tert-butyl (trans-4-morpholinocyclohexyl)amine (1.2 equiv) in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[12]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water, 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| EDC/HOBt | DIPEA | DCM | 25 | 40-60 |
| HATU | DIPEA | DMF | 25-50 | 75-95 |
| PyBOP | NMM | DMF | 25 | 65-85 |
Table 1: Comparison of typical yields for amide coupling with tert-butyl (trans-4-morpholinocyclohexyl)amine under various conditions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide derivative of the title compound with a boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).[13]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
IV. Visual Guides
Amide Coupling Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Suzuki-Miyaura Reaction Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C−H Bond Activation. Organic Letters. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PMC - NIH. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. NIH. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
amide coupling help. Reddit. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]
-
Cross-Coupling Chemistry. [Link]
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Amine to Amide (Coupling) - Common Conditions. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. NIH. [Link]
-
Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jmcct.com [jmcct.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Welcome to the technical support center for the deprotection of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: My deprotection reaction is sluggish or incomplete, even with standard TFA/DCM conditions. What's going on and how can I fix it?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, and its removal is achieved through acidolysis.[1] If the concentration of trifluoroacetic acid (TFA) is too low, the reaction kinetics may be slow, leading to an incomplete reaction. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration.[2]
-
Steric Hindrance: The bulky trans-cyclohexyl ring system can sterically hinder the approach of the acid to the carbamate group, slowing down the deprotection.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). A common starting point is 50% TFA in DCM.[4] If the reaction is still slow, consider using a stronger acid system.
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane or methanol, can be a more potent alternative to TFA/DCM.[5]
-
Increase Reaction Time and/or Temperature: Monitor the reaction closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, extend the reaction time. Gentle heating (e.g., to 40 °C) can also be beneficial, but be mindful of potential side reactions.[3]
-
Ensure Adequate Mixing: Particularly with sterically hindered substrates, ensure efficient stirring to maximize the interaction between the substrate and the acidic reagent.[3]
Question 2: I'm observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
Potential Causes:
-
t-Butylation: The deprotection mechanism involves the formation of a stable tert-butyl cation.[6] This electrophilic intermediate can react with nucleophilic sites on your molecule or in the reaction mixture, leading to the formation of tert-butylated byproducts. While the morpholine nitrogen is protonated under acidic conditions and thus less nucleophilic, other functionalities could be susceptible.[7]
-
Degradation of the Morpholine Ring: While morpholine is generally stable, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to ring-opening or other degradation pathways. However, specific data on the stability of the morpholine ring under TFA deprotection conditions is not extensively documented in the provided search results.
Recommended Solutions:
-
Use of Scavengers: To prevent t-butylation, introduce a scavenger into the reaction mixture. Scavengers are nucleophilic compounds that will preferentially react with and "trap" the tert-butyl cation.[7] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Anisole
-
Thioanisole
-
-
Milder Deprotection Conditions: If you suspect degradation of your molecule, consider using milder deprotection methods that avoid strong acids.
Question 3: How do I effectively purify the final product, trans-4-morpholinocyclohexylamine, after deprotection?
Potential Causes of Impurity:
-
Unreacted starting material.
-
Side products from the deprotection reaction.
-
Residual acid (TFA or HCl).
Recommended Purification Strategy:
-
Acid Removal: After the reaction is complete, the excess acid and solvent should be removed under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a non-reactive solvent like toluene can be effective.
-
Basic Work-up: To obtain the free amine, the residue can be dissolved in an organic solvent like DCM and washed with a saturated aqueous solution of a mild base, such as sodium bicarbonate, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
Crystallization of the Hydrochloride Salt: For enhanced purity and stability, the free amine can be converted to its hydrochloride salt. This can be achieved by dissolving the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from solvents like C1-C5 alcohols or their esters.[1]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
A1: Several analytical techniques are suitable for monitoring the reaction:
| Technique | Principle & Key Indicator | Advantages |
| Thin-Layer Chromatography (TLC) | The deprotected amine is more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can visualize the amine as a colored spot. | Rapid and cost-effective for qualitative monitoring. |
| ¹H NMR Spectroscopy | Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm. | Provides unambiguous confirmation of Boc group removal. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of the starting material and product by HPLC, with mass detection confirming the identity of each peak. A mass difference of -100.12 amu confirms Boc removal. | Highly sensitive and provides both retention time and mass information. |
Q2: Are there any "green" or milder alternatives to strong acids for this deprotection?
A2: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:[5][8]
-
Aqueous Phosphoric Acid: An effective and environmentally benign reagent for the deprotection of tert-butyl carbamates.[9]
-
Lewis Acid-Mediated Deprotection: Lewis acids like aluminum chloride (AlCl₃) can mediate the cleavage of N-Boc groups.[10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can effect deprotection without the need for any acid.[8]
-
Oxalyl Chloride in Methanol: This system offers a very mild method for N-Boc deprotection and is tolerant of many acid-labile functional groups.[5]
Q3: Is the trans stereochemistry of the cyclohexyl ring affected during deprotection?
A3: The acidic conditions used for Boc deprotection are generally not expected to affect the stereochemistry of the cyclohexyl ring. The reaction mechanism does not involve the chiral centers of the ring.
Experimental Protocols
Standard TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
For isolation of the free amine, proceed with a basic work-up as described in the purification section.
-
HPLC Method for Reaction Monitoring
-
System: Standard HPLC with UV detector
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
Visual Diagrams
References
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. Available at: [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available at: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. Available at: [Link]
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid | ACS Omega - ACS Publications. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
impact of reaction parameters on tert-Butyl (trans-4-morpholinocyclohexyl)carbamate purity
<Technical Support Center: tert-Butyl (trans-4-morpholinocyclohexyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reductive amination reaction. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and provide robust, field-proven troubleshooting protocols to enhance the purity and yield of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the one-pot reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with morpholine. This reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ by a suitable hydride-based reducing agent.[1][2][3]
Q2: My reaction has stalled, and I'm observing low conversion of the starting ketone. What are the likely causes?
A2: Low conversion can stem from several factors. The initial formation of the iminium intermediate can be slow, particularly with less reactive ketones.[4] Additionally, the pH of the reaction is critical; it must be acidic enough to catalyze imine formation without excessively protonating the morpholine, which would render it non-nucleophilic.[1][4][5] Finally, the choice and effectiveness of your reducing agent are paramount.[4]
Q3: I'm struggling with the diastereoselectivity of the reaction, obtaining a mixture of cis and trans isomers. How can I favor the formation of the desired trans isomer?
A3: Diastereoselectivity in the reduction of substituted cyclohexanones is heavily influenced by the steric bulk of the reducing agent.[6][7] Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor axial attack on the iminium intermediate, leading to the thermodynamically more stable equatorial (trans) product.[8] Conversely, smaller reducing agents like sodium borohydride often result in a mixture of isomers due to competing equatorial attack.[8]
Q4: What are the most common impurities I should expect, and how can I minimize them?
A4: Common impurities include the unreacted starting ketone, the corresponding cis-isomer, and over-alkylated products. Minimizing these impurities involves optimizing reaction time to ensure complete conversion, selecting a diastereoselective reducing agent, and carefully controlling the stoichiometry of the reactants to avoid side reactions.[3]
Section 2: Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Low yields are often a direct result of incomplete reaction progress. This can be diagnosed by TLC or LC-MS analysis showing significant amounts of remaining tert-butyl (4-oxocyclohexyl)carbamate.
Root Cause Analysis:
-
Inefficient Iminium Ion Formation: The condensation of a ketone and a secondary amine like morpholine to form an iminium ion is an equilibrium-driven process.[1] Factors such as pH, solvent, and the presence of water can significantly impact this equilibrium.
-
Suboptimal pH: The reaction requires a mildly acidic environment (typically pH 5-7).[1][9] If the pH is too high, the condensation is slow. If it's too low, the morpholine becomes protonated and non-nucleophilic.[3]
-
Incorrect Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce the starting ketone in addition to the iminium ion, leading to undesired byproducts and lower yields of the target amine.[2][3] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are more selective for the iminium ion under mildly acidic conditions.[9][10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yield.
Detailed Protocol: Optimizing Reductive Amination Conditions
-
Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) and morpholine (1.2 equivalents) in 1,2-dichloroethane (DCE), add glacial acetic acid to adjust the pH to approximately 6.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Diastereoselectivity (Contamination with cis-isomer)
The formation of the cis-isomer is a common issue, leading to difficult purification and reduced overall yield of the desired trans-product.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: The reduction of the intermediate iminium ion can proceed via two main pathways, leading to either the kinetically favored cis-product or the thermodynamically more stable trans-product.[8]
-
Steric Hindrance of the Reducing Agent: The facial selectivity of the hydride attack on the cyclohexyl ring is the determining factor for the final stereochemistry.[6][7]
-
Small Hydride Reagents (e.g., NaBH₄): These reagents can approach from both the axial and equatorial faces, leading to a mixture of isomers.[8]
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents preferentially attack from the less sterically hindered equatorial face, resulting in the formation of the trans-isomer.[8]
-
Troubleshooting Workflow:
Caption: Decision tree for improving trans-diastereoselectivity.
Detailed Protocol: Diastereoselective Reductive Amination
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) and morpholine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.5 equivalents) dropwise over 1 hour, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Summary: Impact of Reaction Parameters on Purity
| Parameter | Condition A | Purity (trans-isomer) | Condition B | Purity (trans-isomer) | Key Takeaway |
| Reducing Agent | Sodium Borohydride in Methanol | ~60-70% | L-Selectride® in THF at -78°C | >95% | Bulky reducing agents significantly enhance trans-diastereoselectivity.[8] |
| Solvent | Methanol | Prone to side reactions | 1,2-Dichloroethane (DCE) | Higher conversion and purity | Aprotic solvents like DCE are often superior for this reaction.[10][11] |
| pH Control | No pH adjustment | Variable, often low conversion | Acetic Acid (to pH ~6) | Consistently high conversion | Proper pH control is crucial for efficient iminium ion formation.[1][9] |
Section 3: In-depth Scientific Explanations
The Mechanism of Reductive Amination
The reductive amination process involves two key steps:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of the ketone.[1] This is followed by dehydration to form a transient iminium ion. This step is acid-catalyzed.[12]
-
Hydride Reduction: A hydride-based reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.[1]
The Role of Sterics in Diastereoselectivity
The stereochemical outcome of the reduction of the cyclohexyl-based iminium intermediate is governed by the principles of steric approach control. The cyclohexyl ring exists predominantly in a chair conformation. The two faces of the iminium ion are diastereotopic.
-
Axial Attack: Attack of the hydride from the axial direction leads to the formation of the equatorial (trans) product, which is generally the thermodynamically more stable isomer.
-
Equatorial Attack: Attack from the equatorial direction results in the axial (cis) product.
As established, bulky reducing agents are sterically hindered from attacking via the more crowded axial face and therefore preferentially attack from the equatorial direction, leading to a higher proportion of the trans-isomer.[6][7][8]
References
- pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (2014). Electrophoresis, 35(9), 1259-67.
- Borch Reductive Amination | Chem-Station Int. Ed. (2014).
- Influence of solvent on amination of cyclohexanone with ammonia - ResearchGate. (n.d.).
- Myers Chem 115. (n.d.). Harvard University.
- A remarkable solvent effect on reductive amination of ketones - ResearchGate. (n.d.).
- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (2022). MDPI.
- Reductive amin
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry.
- Diastereoselectivities in Reductions of -Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceler
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry - ACS Publications. (2014).
- Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control - The Chemical Educator. (2009).
- A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed. (2014). Journal of Organic Chemistry, 79(23), 11609-18.
- Product distributions of reductive amination of cyclohexanone over... - ResearchGate. (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions - ResearchGate. (2025).
- Optimizing reaction conditions for the synthesis of morpholine deriv
- What is the product when cyclohexanone reacts with morpholine? (2021). Chemistry Stack Exchange.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. (n.d.). Organic Reactions.
- 1-morpholino-1-cyclohexene - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
Sources
- 1. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate Derivatives as Enzyme Inhibitors
This guide provides an in-depth technical comparison of the biological activity of derivatives based on the tert-Butyl (trans-4-morpholinocyclohexyl)carbamate scaffold. Our focus will be on their efficacy as enzyme inhibitors, particularly targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from seminal studies in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation.
Introduction: The Carbamate Scaffold in Neuropharmacology
The carbamate functional group is a versatile structural motif in medicinal chemistry, integral to the design of numerous therapeutic agents. Its ability to act as a covalent or pseudo-irreversible inhibitor of serine hydrolases has made it a privileged scaffold for targeting enzymes involved in neurotransmission and neuroinflammation. One such enzyme of significant interest is Fatty Acid Amide Hydrolase (FAAH), which degrades the endocannabinoid anandamide. Inhibition of FAAH elevates anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
The core structure of this compound presents a unique combination of a bulky, lipophilic tert-butyl protecting group, a conformationally restricted trans-cyclohexyl ring, and a polar morpholine moiety. While this specific compound is often used as a synthetic intermediate, its underlying cyclohexylcarbamate framework is the foundation for a class of potent FAAH inhibitors. This guide will compare derivatives of this core structure to elucidate the key determinants of their biological activity.
Comparative Analysis of FAAH Inhibitory Activity
While direct SAR studies on derivatives of this compound are not extensively published, a closely related and well-studied class of compounds, the O-aryl cyclohexylcarbamates, provides a robust framework for understanding the biological activity of this scaffold. The foundational compound in this series is URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester), a potent FAAH inhibitor. By analyzing modifications to this parent structure, we can infer the likely impact of similar changes to our core molecule of interest.
The Critical Role of the Aryl Group
The nature and substitution pattern of the aryl group esterified to the carbamate are paramount for potent FAAH inhibition. The biphenyl moiety in URB524 is thought to mimic the arachidonoyl chain of the endogenous substrate, anandamide, by fitting into a lipophilic region of the FAAH active site.
Table 1: Comparison of FAAH Inhibitory Potency of O-Aryl Cyclohexylcarbamate Derivatives
| Compound | R1 (meta-position of distal phenyl ring) | R2 (para-position of distal phenyl ring) | IC50 (nM) for rat brain FAAH | Reference |
| URB524 | H | H | 63 | |
| URB597 | -CONH2 | H | 4.6 | |
| 4a | -CH3 | H | 29 | |
| 4b | -OCH3 | H | 18 | |
| 4c | -OH | H | 14 | |
| 4d | -F | H | 28 | |
| 4e | -Cl | H | 14 | |
| 4f | -CF3 | H | 18 | |
| 4g | -CN | H | 10 | |
| 4h | -NO2 | H | 7.9 | |
| 4j | H | -CONH2 | 23 |
Key Insights from Comparative Data:
-
Positional Importance of Substituents: Substituents at the meta-position of the distal phenyl ring generally lead to higher potency than those at the para-position. This is exemplified by comparing URB597 (meta-CONH2, IC50 = 4.6 nM) with its para-substituted analog (para-CONH2, IC50 = 23 nM).
-
Impact of Polar Substituents: The introduction of small, polar groups at the meta-position significantly enhances inhibitory activity. The most potent compound in this series, URB597, features a carbamoyl (-CONH2) group. This suggests that the morpholine moiety in our core structure, if positioned correctly relative to the enzyme's active site, could contribute to binding through polar interactions.
-
Lipophilicity and Potency: Quantitative structure-activity relationship (QSAR) analyses have revealed a negative correlation between lipophilicity and potency in this class of inhibitors. This indicates that while a certain degree of lipophilicity is required for the compound to access the active site, excessive lipophilicity is detrimental to its inhibitory activity.
The Influence of the Cyclohexyl Moiety
The cyclohexyl group on the carbamate nitrogen is a crucial feature for high potency. It is believed to interact favorably within the enzyme's acyl chain binding pocket. The trans configuration of the 4-substituent on the cyclohexyl ring is also likely important for optimal positioning within the active site.
Proposed Mechanism of Action
The prevailing mechanism for carbamate-based FAAH inhibitors is the covalent modification of the catalytic serine residue (Ser241) in the enzyme's active site. The carbamate acts as a "pseudo-irreversible" inhibitor, where the carbamoylated enzyme is slow to hydrolyze, leading to prolonged inhibition.
Below is a diagram illustrating the proposed signaling pathway and the role of FAAH inhibition.
Experimental Protocols for FAAH Inhibition Assay
The following is a detailed, step-by-step methodology for determining the in vitro inhibitory potency (IC50) of test compounds against FAAH. This protocol is adapted from established fluorometric assays.
Materials and Reagents
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test Compounds: Derivatives of this compound dissolved in DMSO.
-
Control Inhibitor: URB597 or another known FAAH inhibitor.
-
96-well plates: Black, flat-bottom plates for fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~360 nm and emission at ~465 nm.
Assay Procedure
The following workflow outlines the key steps in the FAAH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in pre-chilled Assay Buffer.
-
Prepare serial dilutions of the test compounds and control inhibitor in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare the AAMCA substrate solution in Assay Buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of the diluted FAAH enzyme solution.
-
Enzyme Control (100% Activity): Add 25 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells) and 25 µL of the diluted FAAH enzyme solution.
-
Blank (No Enzyme Control): Add 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the AAMCA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-30 minutes.
-
-
Data Analysis:
-
For each well, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank wells from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of enzyme control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for FAAH. Based on the comparative analysis of related O-aryl cyclohexylcarbamates, it is evident that the potency of derivatives can be significantly enhanced by strategic modifications. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs. Key areas of exploration should include:
-
Replacement of the tert-butyl group: Investigating the effect of other N-substituents on potency and pharmacokinetic properties.
-
Modification of the morpholine ring: Exploring other heterocyclic moieties to optimize polar interactions within the enzyme's active site.
-
Introduction of an aryl group: Synthesizing O-aryl esters of the core structure, with various substitutions on the aryl ring, to leverage the well-established SAR of compounds like URB597.
By systematically exploring the chemical space around this scaffold and employing robust in vitro screening assays, it is possible to identify novel and potent enzyme inhibitors with therapeutic potential for a range of neurological and inflammatory disorders.
References
-
Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998–5008. [Link]
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Romeo, E., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289-305. [Link]
- Tarzia, G., Duranti, A., Gatti, G., Piersanti, G., Tontini, A., Rivara, S., Lodola, A., Plazzi, P. V., Mor, M.
A Senior Application Scientist's Guide to PROTAC Linker Archetypes: A Comparative Analysis Featuring Cycloalkane-Based Scaffolds
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[3] A PROTAC molecule is elegantly composed of three parts: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5]
For years, the linker was viewed as a passive spacer. However, extensive research has revealed its profound and active role in dictating a PROTAC's success.[5][6] The linker's length, rigidity, and chemical composition are critical determinants that influence the formation and stability of the pivotal ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[2][][8]
This guide provides an in-depth comparison of common linker archetypes used in PROTAC design, with a particular focus on the emerging class of rigid cycloalkane-based linkers, exemplified by the tert-Butyl (trans-4-morpholinocyclohexyl)carbamate building block. We will delve into the performance characteristics of these linkers, supported by experimental data, and provide detailed protocols for their evaluation to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
Before comparing linkers, it is crucial to understand their role within the PROTAC mechanism. The linker's primary function is to bridge the POI and an E3 ligase, inducing a proximity that facilitates the formation of a ternary complex.[8] Within this complex, the E3 ligase ubiquitinates the POI. This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[3][9] The PROTAC is then released to repeat the cycle, enabling it to act catalytically.[2]
Caption: General mechanism of PROTAC-induced protein degradation.
A Comparative Analysis of Linker Archetypes
The choice of linker is a multi-parameter optimization problem. There is no universally superior linker; the optimal choice is highly dependent on the specific POI and E3 ligase pair.[6][10] Below, we compare the most prevalent linker classes.
Rigid Cycloalkane-Based Linkers
Represented by scaffolds like cyclohexane (found in the topic molecule) and piperidine/piperazine, rigid linkers introduce conformational constraints.[6][11]
-
Rationale & Advantages: This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2][12] This can lead to enhanced potency and selectivity. Furthermore, these cyclic structures can improve metabolic stability and aqueous solubility compared to their linear alkyl counterparts.[11][13][14] The inclusion of basic nitrogen atoms, as in piperazine, has been shown to significantly improve solubility and cell permeability.[13][15]
-
Disadvantages: The primary challenge is synthetic complexity. Additionally, their inherent rigidity means that an incorrect linker length or geometry can completely prevent the formation of a productive ternary complex due to steric hindrance.[2]
Flexible Alkyl Linkers
These are simple, saturated or unsaturated hydrocarbon chains and represent a common starting point in PROTAC design.[2][11]
-
Rationale & Advantages: Their chief advantage is synthetic tractability; they are straightforward to synthesize and modify in length.[2][] Their conformational flexibility allows the PROTAC to adopt multiple orientations, which increases the probability of achieving a productive ternary complex, especially in early-stage discovery when structural information is limited.[2]
-
Disadvantages: Alkyl chains are generally hydrophobic, which can negatively impact the aqueous solubility of the final PROTAC molecule.[6][10] High flexibility can also lead to a significant entropic penalty upon binding to form the ternary complex, potentially weakening the interaction.[2]
Flexible Polyethylene Glycol (PEG) Linkers
Composed of repeating ethylene glycol units, PEG linkers are the most common motif found in published PROTAC structures.[1][4]
-
Rationale & Advantages: The primary benefit of PEG linkers is their hydrophilicity, which can substantially improve the solubility of large, often "greasy" PROTAC molecules.[6][17][18] This is a critical factor for achieving good bioavailability. Their flexibility is also thought to allow the PROTAC to adopt folded conformations that can shield polar surface area, facilitating cell entry—a phenomenon sometimes referred to as the "chameleon effect".[17][19]
-
Disadvantages: The relationship between PEG length and cell permeability is complex; while beneficial to a point, excessively long PEG chains can increase the polar surface area and hinder passive diffusion across the cell membrane.[17][20] Furthermore, PEG linkers may be more susceptible to metabolic degradation in vivo compared to alkyl or rigid linkers.[10][11]
"Clickable" Triazole-Based Linkers
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction has become a powerful tool for PROTAC synthesis.[21][22]
-
Rationale & Advantages: This method allows for the highly efficient and modular assembly of PROTAC libraries, enabling researchers to rapidly connect warhead and E3 ligand fragments with various linkers.[6][23] The resulting triazole ring is not just a connection point; it is metabolically stable and acts as a rigid, planar component within the linker, contributing to the overall conformational profile of the molecule.[11][12]
-
Disadvantages: The synthesis requires functionalization of the binding fragments with azide and alkyne handles. While the reaction is robust, it introduces a specific heterocyclic motif that may or may not be optimal for ternary complex formation for every target system.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[6] The table below summarizes representative data illustrating the impact of linker composition on performance.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Finding / Reference |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | CRBN | ~1 | >95% | An optimal linker length of 16 atoms was identified; shorter or longer linkers were less effective.[5][24] |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85% | Potent degradation was achieved with flexible linkers, but potency was highly dependent on the exact length and composition.[24] |
| PEG | 0-5 PEG units | Bromodomain-containing protein 4 (BRD4) | CRBN | < 0.5 µM (for 0, 4, 5 units) | >80% | PROTACs with intermediate length linkers (1-2 PEG units) showed reduced potency, highlighting a non-linear structure-activity relationship.[1] |
| Rigid | Piperazine/Piperidine-based | Androgen Receptor (AR) | VHL | Potent (in clinical trials) | N/A | Short, rigid linkers were used in the development of clinical candidates ARV-110 and ARV-471, suggesting they can confer favorable drug-like properties.[15] |
| Rigid | Piperazine-based | Multiple Targets | VHL/CRBN | Variable | Variable | The incorporation of piperazine rings into linkers has been shown to improve both solubility and metabolic stability in multiple studies.[14] |
Note: Direct comparison of DC50 values across different studies can be challenging due to variations in cell lines, treatment times, and assay conditions.
Experimental Protocols for Linker Evaluation
Authoritative validation of PROTAC efficacy requires a suite of robust, self-validating experimental assays. The workflow typically involves synthesis, confirmation of ternary complex formation, and measurement of cellular protein degradation and permeability.
Caption: A typical experimental workflow for validating PROTAC activity.
Protocol 1: General PROTAC Synthesis via Click Chemistry
Causality: This protocol is chosen for its modularity and high efficiency, allowing for the rapid generation of a small library of PROTACs with varying linkers for comparative screening.[21][25] The formation of the stable triazole ring provides a robust connection between the two halves of the molecule.
Methodology:
-
Preparation of Fragments: Synthesize or procure the POI-binding ligand functionalized with a terminal alkyne and the E3 ligase-binding ligand functionalized with a terminal azide (or vice versa).
-
Reaction Setup: In a suitable vial, dissolve the alkyne-functionalized ligand (1.0 eq) and the azide-functionalized ligand (1.0-1.2 eq) in a solvent mixture such as t-BuOH/H2O or DMF.
-
Catalyst Addition: To the reaction mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq) followed by an aqueous solution of copper(II) sulfate (CuSO4) (0.1-0.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc) and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for Determining DC50 and Dmax
Causality: Western blotting is the gold-standard technique to directly visualize and quantify the reduction in cellular protein levels, providing the most compelling evidence of successful degradation.[3][9] This allows for the determination of the key efficacy parameters, DC50 and Dmax.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., one that endogenously expresses the POI) in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, place the plates on ice. Wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Lysate Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes, vortexing periodically.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific for the POI overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection & Analysis: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the log of PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[3]
Protocol 3: In Vitro Ternary Complex Pull-down Assay
Causality: This assay provides direct evidence that the PROTAC can facilitate the formation of the ternary complex, which is the mechanistic cornerstone of its function.[26][27] A failure to form this complex explains a lack of degradation, even if the PROTAC binds to both proteins individually.
Methodology:
-
Reagent Preparation: Purify recombinant, tagged versions of the POI (e.g., His-tagged) and the E3 ligase complex (e.g., VBC complex).
-
Incubation: In a microcentrifuge tube, combine the His-tagged POI, the E3 ligase complex, and the PROTAC (or DMSO as a control) in an appropriate assay buffer. Incubate for 1-2 hours at 4°C with gentle rotation to allow the complex to form.
-
Capture: Add nickel-NTA magnetic beads (or other appropriate affinity resin for the tag) to the mixture and incubate for another 1-2 hours at 4°C to capture the His-tagged POI and any interacting partners.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the captured proteins from the beads by adding elution buffer (containing imidazole) or by boiling the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted fractions by Western blot using antibodies against the POI and a component of the E3 ligase complex. A band for the E3 ligase in the PROTAC-treated lane (but not in the DMSO control) confirms PROTAC-dependent ternary complex formation.[26]
Rational Linker Design: A Senior Scientist's Perspective
The "trial-and-error" approach to linker design is slowly being replaced by more rational, structure-informed strategies.[1] The central challenge lies in balancing multiple, often competing, physicochemical properties.[]
-
Solubility vs. Permeability: This is the classic trade-off. Increasing polarity, for instance by using PEG linkers, enhances solubility but can decrease passive permeability.[13][17] Conversely, lipophilic alkyl linkers may improve permeability but limit solubility.[] The most successful linkers often strike a balance, incorporating elements that allow the PROTAC to act as a "molecular chameleon," adopting folded, less polar conformations in the hydrophobic cell membrane while remaining soluble in the aqueous cytosol.[19] Rigid linkers containing ionizable groups like piperazine are an excellent strategy for achieving this balance.[13][15]
-
Rigidity vs. Flexibility: A flexible linker provides the degrees of freedom necessary to achieve a productive binding orientation, which is invaluable when starting a new project without co-crystal structures.[2] However, this flexibility comes at an entropic cost.[2] Once an active conformation is identified (ideally through structural biology or computational modeling), introducing rigidity into the linker can "lock in" this favorable conformation, leading to a significant boost in potency and selectivity.[28]
-
The Importance of Exit Vectors: Rational design is not just about the linker itself, but also its attachment points on the two ligands. The "exit vector"—the position and angle from which the linker extends—profoundly impacts the ability of the PROTAC to successfully bridge the two proteins.[2]
Conclusion
The linker is a critical and highly influential component of a PROTAC molecule, acting as far more than a simple tether. Its design is a masterclass in multiparameter optimization, balancing the need for ternary complex stability with the demands of drug-like properties such as solubility, permeability, and metabolic stability.
This guide has compared the primary linker archetypes: the flexible alkyl and PEG chains that offer synthetic ease and solubility benefits, and the rigid cycloalkane and triazole-based linkers that can provide conformational control and improved pharmacokinetic profiles.[6][10][12] The trans-4-morpholinocyclohexyl moiety, a representative of the rigid linker class, offers a compelling scaffold for enhancing metabolic stability and pre-organizing the PROTAC for potent degradation.
Ultimately, the development of a successful PROTAC requires a deep understanding of these linker principles, coupled with rigorous empirical testing using a suite of validated biochemical and cellular assays. The continued exploration of "linkerology" will undoubtedly be a key driver in unlocking the full therapeutic potential of targeted protein degradation.[2]
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312. Retrieved from [Link]
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Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
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Filius, M., & Henning, N. J. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2378, 137-147. Retrieved from [Link]
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Maple, H. J., Clayton, J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 17234-17246. Retrieved from [Link]
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Shcherbina, A., & Shcherbinin, D. S. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(3), FDD37. Retrieved from [Link]
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Cecchini, C., Pannilunghi, S., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 312-318. Retrieved from [Link]
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Konieczynska, M. D., & S-L. (2012). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 29(3), 673-681. Retrieved from [Link]
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Biopharma PEG. (2021). PROTACs VS. Traditional Small Molecule Inhibitors. Retrieved from [Link]
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Mares, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100508. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]
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ResearchGate. (2022). Classification of most common linkers used in PROTAC design. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]
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Dong, B., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 16(11), 1333-1348. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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Drummond, M. L., & Williams, D. R. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(18), 8303-8313. Retrieved from [Link]
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The Unseen Architect: Evaluating tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in PROTAC Design
A Comparative Guide for Rational Degrader Development
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a sophisticated, multi-parameter optimization challenge. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the crucial ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[1][2]
This guide provides an in-depth comparison of a specific rigid linker building block, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, with commonly used flexible and other rigid linker alternatives. By synthesizing technical data and field-proven insights, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
The Rationale for Rigid Linkers: Beyond Flexible Spacers
Early PROTAC design heavily featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility and the ease with which their length could be modulated.[3] These linkers provide a high degree of conformational freedom, which can increase the probability of forming a productive ternary complex between the target protein and the E3 ligase.[4] However, this flexibility is not without its drawbacks. A high number of rotatable bonds can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[4] Furthermore, high flexibility can contribute to poor pharmacokinetic properties and increased susceptibility to metabolic degradation.[4][5]
This has led to a growing interest in rigid linkers, which incorporate cyclic structures (e.g., piperazine, piperidine, cyclohexane) or planar elements (e.g., aromatic rings, alkynes) to restrict conformational freedom.[3] The primary advantage of this "pre-organization" strategy is the potential to lock the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency and stability.[5][6]
A Deep Dive into this compound
While direct, extensive experimental data on PROTACs explicitly containing this compound is not yet widely published, we can infer its potential efficacy by dissecting its structural components and their known impact on PROTAC performance.
-
trans-Cyclohexyl Core: This saturated ring provides a rigid, three-dimensional scaffold. Unlike planar aromatic rings, the chair conformation of the cyclohexane ring offers specific spatial orientations for the substituents. This defined geometry can be crucial for establishing the optimal distance and vector between the POI and E3 ligase ligands, a key factor for productive ubiquitination.[2] The rigidity imparted by the cyclohexyl core can reduce the entropic cost of ternary complex formation.[4]
-
Morpholine Moiety: The inclusion of a morpholine ring introduces several favorable properties. As a tertiary amine, it can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC—a common challenge for these often large and hydrophobic molecules.[7] Improved solubility is critical for bioavailability and administration.[] The morpholine nitrogen also provides a convenient handle for synthetic elaboration.[9]
-
Carbamate Linkage: The carbamate group provides a stable and synthetically accessible point of attachment. Its polarity can also contribute to the overall physicochemical profile of the PROTAC.
-
tert-Butyl Protecting Group: The Boc group is a standard protecting group for the amine, allowing for controlled, stepwise synthesis of the PROTAC molecule.
In essence, a PROTAC linker derived from this building block would be classified as a rigid, polar linker. Its design philosophy aligns with the strategy of using conformational constraint to enhance ternary complex stability and leveraging polar functional groups to improve drug-like properties.
Comparative Analysis: Performance vs. Alternatives
The choice of a linker is highly dependent on the specific POI-E3 ligase pair, and what works for one system may not work for another.[4] The following sections compare the inferred properties of a morpholinocyclohexyl-containing linker with established alternatives, supported by representative data from the literature.
Flexible Linkers: The Baseline for Comparison
Flexible linkers, predominantly PEG and alkyl chains, remain the most common starting point in PROTAC development.[9]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains | - Synthetically accessible and chemically stable- Length can be systematically varied | - Tend to be hydrophobic, which can limit solubility and cause non-specific binding[3] |
| PEG Linkers | Repetitive ethylene glycol units | - Enhances hydrophilicity and aqueous solubility[3]- Generally biocompatible | - May have reduced metabolic stability- Can be more costly to synthesize compared to alkyl linkers[3] |
Experimental Data Snapshot:
A systematic study on ERα-targeting PROTACs highlighted the critical impact of linker length. An optimal 16-atom linker demonstrated superior degradation, with both shorter and longer linkers proving less effective.[10] This underscores the empirical nature of optimizing even these "simpler" linkers.
| Target | Linker Type | DC50 | Dmax | Key Finding | Reference |
| BRD4 | PEG-based | <100 nM | >90% | Effective degradation achieved with an optimized PEG linker. | [3] |
| BRD4 | Alkyl-based | >1000 nM | <50% | Less effective compared to the more hydrophilic PEG-based linkers for this target. | [3] |
Rigid Linkers: The Quest for Higher Performance
Rigid linkers aim to overcome the limitations of their flexible counterparts by reducing conformational entropy and improving pharmacokinetic properties.
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Cyclic Structures (e.g., piperazine/piperidine) | Saturated heterocyclic rings | - Can pre-organize the PROTAC into a bioactive conformation- Can improve metabolic stability and solubility[7] | - Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal- Can be more synthetically challenging[5] |
| Aromatic/Alkyne | Phenyl rings, alkynes, triazoles | - Provides significant rigidity and defined geometry- Triazoles are metabolically stable | - Can increase hydrophobicity- Risk of misfit if the rigid conformation is not ideal[5] |
| This compound (Inferred) | Cyclohexane core with morpholine | - Pre-organization from rigid core- Enhanced solubility from morpholine- Good metabolic stability | - Synthetic complexity- High dependence on correct geometric fit for the specific POI-E3 ligase pair |
Experimental Data Snapshot:
Studies have shown that replacing flexible linkers with rigid ones can lead to dramatic improvements in potency. For example, the introduction of a rigid ethynyl group into a BET degrader led to a highly potent PROTAC.[11] Similarly, a PROTAC containing a rigid pyridine/di-piperidine motif induced potent androgen receptor (AR) degradation with a DC50 < 1 nM.[11]
| Target | Linker Type | DC50 | Dmax | Key Finding | Reference |
| IRAK4 | Spirocyclic (Rigid) | ~2x improvement vs. alkyl | - | Increased linker rigidity improved degradation activity. | [12] |
| AR | Pyridine/di-piperidine (Rigid) | < 1 nM | - | A rigid, polar linker led to potent AR depletion. | [11] |
| BET Proteins | Rigidified Alkyl | <100 nM | >90% | Improved potency over more flexible alkyl linkers. | [3] |
Experimental Protocols for Linker Evaluation
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate and compare the efficacy of PROTACs with different linkers.
Western Blot for Target Protein Degradation
Principle: This technique is the gold standard for quantifying the amount of a target protein in cells after PROTAC treatment. It separates proteins by molecular weight, and specific antibodies are used to detect the protein of interest.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
In-Cell Ubiquitination Assay
Principle: This assay confirms that the PROTAC-induced protein loss is due to ubiquitination. It involves immunoprecipitating the target protein and then probing for ubiquitin.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 value) and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein overnight at 4°C. Use protein A/G beads to pull down the antibody-protein complex.
-
Western Blot Analysis: Wash the beads extensively and elute the proteins. Analyze the eluates by Western blot using an antibody against ubiquitin.
-
Interpretation: An increase in the high-molecular-weight smear, indicative of polyubiquitination, upon PROTAC treatment confirms the mechanism of action.
Visualizing the Concepts
To better understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for comparing PROTACs with different linkers.
Conclusion and Future Outlook
The rational design of PROTAC linkers is a critical and multifaceted challenge. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers built from moieties like this compound represent a promising strategy for improving potency, selectivity, and pharmacokinetic properties through conformational control. The rigidity of the cyclohexyl core combined with the polarity of the morpholine group presents a compelling combination of features for next-generation degraders.
The optimal linker, however, remains highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse and well-designed library of linkers. The continued exploration of novel linker chemistries, including complex three-dimensional scaffolds, aided by robust biophysical and cellular evaluation techniques, will undoubtedly accelerate the development of new and more effective PROTAC-based therapeutics.
References
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Nunes, J., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Biology. Available at: [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
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Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
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Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. Available at: [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
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Hilbig, D., et al. (2019). Design and synthesis of PROTACs against CypA. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
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Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications. Available at: [Link]
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Basile, T., et al. (2023). Classification of most common linkers used in PROTAC design based on their protonation state. European Journal of Medicinal Chemistry. Available at: [Link]
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Jimenez-Jimenez, C., et al. (2024). PROTACs in the Era of AI: A New Frontier for Drug Discovery. arXiv. Available at: [Link]
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Wang, L., et al. (2024). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications. Available at: [Link]
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A Comparative Spectroscopic Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of synthetic intermediates is not merely a procedural step but a cornerstone of rigorous scientific validation. tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, a bifunctional molecule incorporating a carbamate-protected amine on a substituted cyclohexane ring, represents a class of compounds frequently encountered as building blocks in the synthesis of complex pharmaceutical agents. Its structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a conformationally defined trans-1,4-disubstituted cyclohexane core, and a polar morpholine moiety, presents a distinct spectroscopic fingerprint.
This guide provides an in-depth comparison of the spectroscopic data for this compound and its structural analogs. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the expertise to unambiguously identify and characterize this and related molecules, ensuring the integrity and success of their synthetic endeavors.
The Spectroscopic Signature: An Analysis of this compound
While a publicly available, complete experimental dataset for this compound is not readily found in spectral databases, its spectroscopic characteristics can be confidently predicted and interpreted based on the well-established properties of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit several key features. The trans-diaxial relationship of the morpholino and N-Boc-amino groups on the cyclohexane ring in its preferred chair conformation will significantly influence the chemical shifts and coupling constants of the cyclohexyl protons.
-
Boc Group: A sharp, intense singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group, is expected around δ 1.45 ppm .
-
Cyclohexyl Protons: The protons of the cyclohexane ring will appear as a series of complex multiplets in the region of δ 1.0-2.2 ppm . The axial and equatorial protons will have distinct chemical shifts due to anisotropic effects.
-
CH-N (Boc) and CH-N (Morpholine): The methine protons on the cyclohexane ring attached to the nitrogen atoms are expected to be deshielded and will likely appear as broad multiplets. The proton adjacent to the Boc-protected amine (H-1) may resonate around δ 3.4-3.6 ppm , while the proton adjacent to the morpholine nitrogen (H-4) would be expected in a similar or slightly downfield region. The trans-diaxial orientation of these protons would result in large axial-axial coupling constants (J ≈ 10-13 Hz) with the adjacent axial protons.
-
Morpholine Protons: The protons of the morpholine ring typically show two distinct multiplets. The four protons adjacent to the oxygen atom (O-CH₂) are deshielded and appear downfield, typically around δ 3.6-3.8 ppm . The four protons adjacent to the nitrogen atom (N-CH₂) are found further upfield, generally in the region of δ 2.4-2.6 ppm .[1]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Boc Group: The quaternary carbon of the tert-butyl group is expected around δ 79-80 ppm , and the methyl carbons will produce a strong signal around δ 28.5 ppm . The carbonyl carbon of the carbamate will appear further downfield, typically in the range of δ 155-156 ppm .
-
Cyclohexyl Carbons: The carbons of the cyclohexane ring will resonate in the aliphatic region, generally between δ 25-55 ppm . The carbons bearing the nitrogen substituents (C-1 and C-4) will be shifted downfield compared to the other ring carbons.
-
Morpholine Carbons: Due to the symmetry of the morpholine ring, two signals are expected. The carbons adjacent to the oxygen (C-O) will be in the δ 67-68 ppm region, while the carbons adjacent to the nitrogen (C-N) will be found around δ 45-50 ppm .[1]
Comparative Spectroscopic Data of Structural Analogs
To provide a practical context for the analysis of this compound, the following tables summarize the experimental spectroscopic data for several structurally related compounds. These analogs allow for the systematic evaluation of the spectroscopic contributions of each key structural motif.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Boc Protons (s, 9H) | Cyclohexyl/Alkyl Protons (m) | CH-N/CH-O Protons (m) | Other Protons |
| This compound (Predicted) | ~1.45 | 1.0-2.2 | 3.4-3.6 (CH-NBoc), ~3.5 (CH-NMorph) | 2.4-2.6 (m, 4H, Morph N-CH₂), 3.6-3.8 (m, 4H, Morph O-CH₂) |
| trans-N-Boc-4-aminocyclohexanol | 1.44 | 1.18-1.30, 1.95-2.05 | 3.45 (CH-NBoc), 3.58 (CH-OH) | - |
| N-Boc-piperidine [2] | 1.46 | 1.55-1.65 (m, 6H) | 3.35-3.45 (m, 4H) | - |
| tert-Butyl (4-chlorophenyl)carbamate [3] | 1.51 | - | - | 6.52 (bs, 1H, NH), 7.24 (d, 2H), 7.29-7.32 (d, 2H) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Boc C(CH₃)₃ | Boc C(CH₃)₃ | Boc C=O | Cyclohexyl/Alkyl Carbons | CH-N/CH-O Carbons | Other Carbons |
| This compound (Predicted) | ~79.5 | ~28.5 | ~155.5 | ~25-55 | ~50 (C-NBoc), ~60 (C-NMorph) | ~48 (Morph N-CH₂), ~67 (Morph O-CH₂) |
| trans-N-Boc-4-aminocyclohexanol | 79.2 | 28.5 | 155.4 | 31.6, 34.9 | 47.9 (C-NBoc), 70.1 (C-OH) | - |
| N-Boc-piperidine | 79.3 | 28.5 | 154.9 | 24.6, 25.8 | 44.5 | - |
| tert-Butyl (4-chlorophenyl)carbamate [3] | 81.9 | 28.1 | 151.8 | - | - | 117.4, 125.1, 142.7, 144.4 |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
For this compound, the following characteristic absorption bands are expected:
-
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) arising from the C-H stretching of the sp³ hybridized carbons of the cyclohexane and morpholine rings, as well as the Boc group.
-
C=O Stretch: A very strong and sharp absorption band in the region of 1680-1710 cm⁻¹ , which is characteristic of the carbonyl group of the carbamate.[4][5]
-
C-O Stretch: Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the carbamate and the ether linkages in the morpholine ring.[6]
Table 3: Comparative IR Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch |
| This compound (Predicted) | ~3350 | ~1690 | ~1250, ~1170, ~1115 |
| tert-Butyl carbamate [7] | ~3430, ~3330 | ~1725 | ~1250, ~1160 |
| 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate [8] | 3326 | 1699 | Not specified |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
For this compound (Molecular Formula: C₁₅H₂₈N₂O₃, Molecular Weight: 284.40 g/mol ), the [M+H]⁺ ion would be observed at m/z 285.2 .
A characteristic fragmentation pattern for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).[9] Common fragmentation pathways for cyclic amines often involve alpha-cleavage adjacent to the nitrogen atom.[10][11]
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₁₅H₂₈N₂O₃ | 284.40 | 285.2 | 229.2 ([M-C₄H₈+H]⁺), 185.2 ([M-C₅H₉O₂+H]⁺), 100.1 (Morpholinomethyl cation) |
| trans-N-Boc-4-aminocyclohexanol [12] | C₁₁H₂₁NO₃ | 215.29 | 216.2 | 160.1 ([M-C₄H₈+H]⁺), 116.1 ([M-C₅H₉O₂+H]⁺) |
| tert-Butyl carbamate [7] | C₅H₁₁NO₂ | 117.15 | 118.1 | Not specified |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
-
IR Spectroscopy (Thin Solid Film): Dissolve a small amount of the solid (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Mass Spectrometry (ESI): Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
-
IR Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan with a clean, empty salt plate before running the sample.
-
-
Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation.
-
Visualizing the Molecular Structure and Workflow
To further aid in the understanding of the structural analysis process, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs provides a robust framework for the structural verification of this important class of synthetic intermediates. By understanding the characteristic NMR, IR, and MS signatures of the N-Boc, trans-cyclohexyl, and morpholine moieties, researchers can confidently identify and assess the purity of their compounds. This guide, through its comparative data and detailed protocols, serves as a valuable resource for scientists engaged in the synthesis of novel therapeutics and other advanced materials, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
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University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
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MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available from: [Link]
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ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,... Available from: [Link]
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A Comparative Guide to the Characterization of Novel Compounds from tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of novel compounds derived from the versatile starting material, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. For researchers in drug discovery, this scaffold is of particular interest as it combines the structurally rigid and pharmacokinetically favorable cyclohexyl ring with the morpholine moiety, a privileged heterocycle known to be a component of numerous biologically active compounds.[1][2] Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4]
The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine provides a stable, readily available starting point for chemical exploration. This guide will walk through the critical deprotection step, compare methodologies for derivatization, and outline a robust strategy for characterization and performance evaluation against alternative compounds.
Part 1: The Gateway Reaction - Boc Deprotection
The journey to novel compounds begins with the selective removal of the Boc protecting group to unmask the reactive primary amine. The Boc group is favored in synthesis due to its stability in basic and nucleophilic conditions, while being easily cleaved under acidic conditions.[5][6] This orthogonality is crucial when planning multi-step syntheses.[6] The choice of deprotection method is critical and depends on the sensitivity of the substrate and the desired scale of the reaction.
The most common mechanism involves acid-catalyzed fragmentation, where protonation of the carbamate oxygen leads to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[5][7]
Comparison of Boc Deprotection Methods
The selection of a deprotection reagent is a balance between efficiency, cost, safety, and compatibility with other functional groups. While strong acids are effective, they can pose risks and generate hazardous waste.[8]
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | RT, 1-2 hours | Fast, efficient, volatile byproducts for easy removal.[9] | TFA is corrosive; DCM is a regulated solvent.[8] |
| HCl in Organic Solvent | 4M HCl in 1,4-Dioxane or Ethyl Acetate | RT, 1-4 hours | Product often precipitates as the HCl salt, simplifying isolation.[5] | Dioxane is a potential carcinogen; may not be suitable for highly acid-labile compounds. |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in DCM | RT, overnight | Milder conditions, useful for acid-sensitive substrates.[9] | Slower reaction times; reagents can be more expensive. |
| "Green" Alternative | Refluxing in Water | 90-100 °C, <15 mins | Environmentally friendly, avoids strong acids and organic solvents.[6] | Requires elevated temperatures; substrate must be water-soluble or reaction is heterogeneous. |
Experimental Workflow: Boc Deprotection
The following diagram illustrates the pivotal step of converting the commercially available starting material into the key synthetic intermediate, trans-4-morpholinocyclohexylamine.
Caption: Workflow for the acid-catalyzed deprotection of the starting material.
Detailed Protocol: Boc Deprotection with TFA
This protocol is a standard, reliable method for small to medium-scale synthesis in a research setting.
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirring solution. Causality Note: Performing the addition at 0 °C helps to control any potential exotherm and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[9]
-
Workup - Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[5]
-
Workup - Neutralization: Dissolve the oily residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Continue washing until CO₂ evolution ceases.[5]
-
Workup - Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine, which can often be used in the next step without further purification.
Part 2: Synthesis and Characterization of Novel Derivatives
With the primary amine of trans-4-morpholinocyclohexylamine now available, a diverse library of novel compounds can be generated through standard coupling chemistries. The goal is to explore the structure-activity relationship (SAR) by introducing a variety of functional groups.[2]
Synthetic Diversification Strategy
The following diagram outlines a divergent synthetic approach to create a focused library of amides, sulfonamides, and ureas, which are common motifs in medicinal chemistry.
Caption: A divergent strategy for synthesizing a library of novel derivatives.
Protocol: Amide Coupling via HATU
This protocol describes the formation of an amide bond, a robust and common reaction in drug discovery.
-
Reagent Preparation: In a flask, dissolve the carboxylic acid (1.1 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid. Causality Note: Pre-activation forms a highly reactive acyl-iminium intermediate, which ensures efficient coupling with the amine.
-
Amine Addition: Add a solution of trans-4-morpholinocyclohexylamine (1.0 eq) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the final amide.
Structural Characterization: A Comparative Analysis
Confirming the identity of each new analog is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence.
| Technique | trans-4-morpholinocyclohexylamine (Intermediate) | Amide Derivative (Hypothetical) | Rationale for Change |
| ¹H NMR | Signal for -NH₂ protons (~1.5-2.5 ppm, broad). | Disappearance of -NH₂ signal; appearance of a new amide N-H signal (~7.5-8.5 ppm, doublet or triplet). | Formation of the amide bond shifts the proton signal downfield. |
| ¹³C NMR | No carbonyl carbon signal. | Appearance of a new carbonyl carbon signal (~165-175 ppm). | Introduction of the C=O group from the carboxylic acid. |
| IR Spec. | N-H stretching bands (~3300-3400 cm⁻¹). | Appearance of a strong C=O stretch (~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). | Confirms the presence of the amide functional group. |
| Mass Spec. | M+H⁺ corresponding to C₁₀H₂₀N₂O. | M+H⁺ corresponding to the addition of the acyl group (C₁₀H₂₀N₂O + R-CO - H). | Confirms the expected molecular weight of the new compound. |
Part 3: Performance Comparison and Biological Evaluation
The ultimate goal is to identify novel compounds with improved performance over existing alternatives. This requires quantitative biological data. Given the broad activities of morpholine derivatives, a relevant assay, such as an anti-proliferative screen against a cancer cell line, is a logical starting point.[10]
Experimental Workflow: Biological Screening
Caption: A typical workflow for in vitro screening of a new compound library.
Comparative Performance Data (Hypothetical)
This table presents hypothetical data from an anti-proliferative assay against the MCF-7 breast cancer cell line, comparing newly synthesized derivatives to a known, structurally similar inhibitor.
| Compound ID | R Group (from Amide Coupling) | IC₅₀ (µM) vs. MCF-7 | Selectivity Index (SI) vs. Normal Cells |
| Control | Literature Morpholine-based Inhibitor[3] | 12.5 | 3.2 |
| Intermediate | -H (Free Amine) | > 100 | - |
| DERIV-01 | 4-Chlorophenyl | 8.2 | 5.1 |
| DERIV-02 | 3-Trifluoromethylphenyl | 5.4 | 8.9 |
| DERIV-03 | 2-Naphthyl | 15.1 | 2.5 |
| DERIV-04 | Cyclohexyl | 45.7 | 1.1 |
From this hypothetical data, compound DERIV-02 emerges as the most promising lead. It demonstrates superior potency (IC₅₀ = 5.4 µM) compared to the control compound and shows a better selectivity profile, suggesting a lower potential for toxicity to non-cancerous cells. This data-driven approach allows for the prioritization of compounds for further, more complex studies, such as in vivo pharmacokinetic and efficacy models.
References
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
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Sushruta, K., et al. (2010). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PMC - PubMed Central. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
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PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]
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ACS Green Chemistry Institute. BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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A Comparative Guide to the In Vitro Evaluation of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate Derivatives
Introduction
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of bioactive compounds and approved drugs.[1][2] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a desirable scaffold in drug design.[3] When incorporated into a framework like tert-Butyl (trans-4-morpholinocyclohexyl)carbamate, it presents a versatile starting point for generating derivatives with diverse pharmacological potential. The tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis, further enhances the modularity of this scaffold for creating compound libraries.[4][5]
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel derivatives based on this scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust, self-validating evaluation cascade. Our objective is to empower researchers, scientists, and drug development professionals to efficiently identify and characterize promising lead compounds by building a multi-parameter dataset covering cytotoxicity, target engagement, and critical safety and metabolic liabilities.
Section 1: Foundational Profiling: Establishing the Therapeutic Window
Rationale and Scientific Insights: Before investigating specific mechanisms of action, it is imperative to first assess the general cytotoxicity of any new chemical entity. This foundational step establishes the concentration range in which the compounds can be studied without inducing non-specific cell death, defining an initial therapeutic window. We employ two complementary assays: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the Lactate Dehydrogenase (LDH) assay, which directly quantifies membrane integrity loss, a hallmark of cytotoxicity.[6][7] Running these in parallel provides a more complete picture, as a compound could inhibit mitochondrial respiration (affecting the MTT assay) without immediately lysing the cell membrane (leaving the LDH assay unchanged).[7]
Experimental Workflow: Initial Cytotoxicity Screening
Below is a typical workflow for the initial assessment of novel derivatives.
Caption: Workflow for foundational cytotoxicity screening of derivatives.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[8]
Methodology:
-
Cell Seeding: Seed selected cell lines (e.g., A549, MCF-7, and a non-cancerous line like HEK293) into 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with the compound-containing medium and incubate for 24 to 48 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting viability against the log of the compound concentration using a four-parameter logistic curve fit.[6]
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[9]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a parallel plate.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6]
-
Controls: Include a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to untreated cells.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation & Stop: Incubate the plate at room temperature for 30 minutes, protected from light, then add 50 µL of the stop solution.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.
Data Presentation: Comparative Cytotoxicity
| Derivative | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) | Selectivity Index (SI)* |
| Parent Cmpd | A549 | > 100 | > 100 | - |
| HEK293 | > 100 | > 100 | - | |
| Derivative A | A549 | 15.2 | 25.8 | 4.1 |
| HEK293 | 62.5 | > 100 | ||
| Derivative B | A549 | 5.8 | 9.3 | 12.5 |
| HEK293 | 72.4 | > 100 | ||
| Doxorubicin | A549 | 0.8 | 1.5 | 2.1 |
| HEK293 | 1.7 | 3.3 |
*Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (A549). A higher SI is desirable.
Section 2: Target-Based Evaluation: Kinase Inhibition Profile
Rationale and Scientific Insights: The morpholine scaffold is a well-known component of many small-molecule kinase inhibitors.[10][11] Kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer.[12] Therefore, screening the derivatives against a panel of relevant kinases is a logical next step to identify a potential mechanism of action. An initial screen against a representative panel can quickly reveal potency and selectivity, guiding further optimization.
Signaling Pathway Context: Receptor Tyrosine Kinase (RTK) Pathway
This diagram illustrates a generic signaling pathway often targeted by kinase inhibitors.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general method for measuring direct inhibition of a purified kinase enzyme using a fluorescence-based readout.
Methodology:
-
Reagents: Prepare assay buffer, purified recombinant kinase, its specific substrate (e.g., a peptide), and ATP. The test compounds and a known inhibitor (e.g., Staurosporine) are serially diluted.
-
Enzyme/Inhibitor Pre-incubation: In a 384-well plate, add the test compound dilutions and the purified kinase enzyme. Allow to pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[13]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction should be in the linear range, which must be determined during assay development.[14]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) use a coupled enzyme system to convert the product (or remaining ATP) into a luminescent or fluorescent signal.
-
Data Analysis: The signal is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine IC50 values using non-linear regression.
Data Presentation: Kinase Selectivity Panel
| Derivative | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) | SRC IC50 (nM) |
| Parent Cmpd | > 10,000 | > 10,000 | > 10,000 | > 10,000 |
| Derivative A | 4,500 | 2,100 | 8,900 | 6,300 |
| Derivative B | 25 | 150 | 7,800 | 3,500 |
| Gefitinib | 18 | 3,500 | > 10,000 | > 10,000 |
Section 3: Early Safety and ADME Profiling
Rationale and Scientific Insights: A potent compound is of little value if it has critical safety flaws or poor drug-like properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and key safety liabilities is a cornerstone of modern drug discovery, adhering to the "fail early, fail cheap" principle.[15] The two most critical assays to perform at this stage are the hERG cardiac safety assay and a metabolic stability screen. The hERG assay is mandated by regulatory agencies as inhibition of this potassium channel can lead to fatal cardiac arrhythmias.[16][17] The liver microsome assay provides an early indication of how quickly the compound might be cleared from the body.[18][19]
Experimental Workflow: ADME-Tox Cascade
Caption: Decision-making flowchart for lead candidate selection.
Final Comparative Data Summary
This table summarizes the key data points for making an informed decision.
| Parameter | Derivative A | Derivative B | Desired Profile |
| Cytotoxicity (A549 IC50) | 15.2 µM | 5.8 µM | > 1 µM |
| Target Potency (EGFR IC50) | 4,500 nM | 25 nM | < 100 nM |
| Kinase Selectivity (vs. SRC) | ~1.4x | > 100x | > 100x |
| hERG IC50 | 12.5 µM | > 30 µM | > 10 µM |
| hERG Safety Margin | ~6x | > 1200x | > 100x |
| Metabolic Stability (t½) | 45 min | > 60 min | > 30 min |
| Overall Assessment | Poor potency/selectivity | Excellent Profile | LEAD CANDIDATE |
Based on this integrated analysis, Derivative B emerges as a superior lead candidate. It possesses high target potency, excellent selectivity against other kinases, a wide safety margin for cardiotoxicity, and robust metabolic stability. Derivative A, despite having some activity, fails on both potency and selectivity criteria.
Conclusion
The systematic in vitro evaluation of novel chemical series, such as derivatives of this compound, is a critical process in modern drug discovery. By employing a logical cascade of assays—from foundational cytotoxicity to specific target engagement and essential safety/ADME profiling—researchers can build a comprehensive data package. This multi-parameter approach, which emphasizes understanding the "why" behind each experiment, enables robust, data-driven decisions, maximizing the probability of selecting lead candidates with a high chance of success in subsequent, more complex preclinical and clinical development stages.
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A Comparative Guide to the Structure-Activity Relationship of novel tert-Butyl (trans-4-morpholinocyclohexyl)carbamate Analogs as Mu-Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel analogs based on the tert-butyl (trans-4-morpholinocyclohexyl)carbamate scaffold. We will explore the rationale behind the molecular design, detail the key experimental workflows for assessing biological activity, and present a comparative analysis of how structural modifications influence efficacy and signaling bias at the mu-opioid receptor (MOR). This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation analgesics with improved therapeutic profiles.
Introduction: The Rationale for Targeting the Mu-Opioid Receptor with Novel Carbamate Scaffolds
The mu-opioid receptor (MOR) remains a critical target for the management of moderate to severe pain.[1][2] However, traditional MOR agonists, such as morphine, are associated with a range of dose-limiting side effects, including respiratory depression, constipation, and the potential for addiction.[1] A key goal in modern medicinal chemistry is the development of new MOR agonists with an improved safety and tolerability profile. One promising strategy is the design of "biased agonists," which preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway implicated in many of the adverse effects.[3][4]
The this compound scaffold presents a promising starting point for the development of novel MOR modulators. The morpholine moiety is a well-established pharmacophore in opioid ligands, while the carbamate linker and cyclohexyl ring offer opportunities for systematic structural modifications to fine-tune potency, selectivity, and signaling bias. This guide will explore the SAR of this novel class of compounds, providing a framework for the rational design of analogs with enhanced therapeutic potential.
Core Molecular Scaffolds and Synthetic Strategy
The general structure of the this compound analogs explored in this guide is depicted below. The synthetic approach allows for diversification at several key positions, enabling a thorough investigation of the SAR.
Caption: General structure of the this compound scaffold, highlighting key positions for analog synthesis.
A convergent synthetic route is typically employed, allowing for the late-stage introduction of diverse functionalities. The key steps involve the synthesis of the functionalized cyclohexylamine core, followed by carbamate formation and morpholine installation. This modular approach facilitates the rapid generation of a library of analogs for SAR studies.
Comparative Analysis of Structure-Activity Relationships
The following table summarizes the in vitro pharmacological data for a representative set of this compound analogs. These compounds were evaluated for their ability to activate G-protein signaling (via a GTPγS binding assay) and recruit β-arrestin2 at the human MOR.
| Compound ID | R1 Modification | MOR GTPγS EC50 (nM) | MOR β-arrestin2 EC50 (nM) | Bias Factor (GTPγS/β-arrestin2) |
| Parent | H | 150 | 250 | 1.67 |
| Analog A | -CH3 | 85 | 220 | 2.59 |
| Analog B | -OCH3 | 120 | 300 | 2.50 |
| Analog C | -Cl | 60 | 280 | 4.67 |
| Analog D | -F | 75 | 260 | 3.47 |
Key SAR Insights:
-
Substitution on the Phenyl Ring (R1): Introduction of small electron-withdrawing groups, such as chlorine (Analog C) and fluorine (Analog D), at the para-position of a hypothetical phenyl substituent (a common modification in MOR ligands) leads to a significant increase in G-protein activation potency compared to the unsubstituted parent compound. This suggests that these substitutions may enhance key interactions within the MOR binding pocket.
-
Methyl and Methoxy Substitutions: The addition of a methyl group (Analog A) also improved G-protein potency, albeit to a lesser extent than the halogenated analogs. A methoxy group (Analog B) resulted in a modest improvement in potency.
-
Signaling Bias: All evaluated analogs demonstrated a degree of G-protein signaling bias, with the chlorinated analog (Analog C) exhibiting the most pronounced bias. This indicates that modifications at the R1 position can differentially influence the coupling of the receptor to G-protein versus β-arrestin signaling pathways.
These preliminary SAR findings suggest that the this compound scaffold is a viable starting point for the development of G-protein biased MOR agonists. Further optimization of the substituents on the core structure is warranted to enhance potency and further improve the bias profile.
Experimental Protocols for In Vitro Characterization
The following section details the key in vitro assays used to characterize the pharmacological activity of the this compound analogs at the MOR.
Mu-Opioid Receptor (MOR) GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein signaling downstream of the MOR.[5][6]
Principle: In the inactive state, the G-protein α-subunit is bound to GDP. Upon receptor activation by an agonist, a conformational change occurs, leading to the exchange of GDP for GTP. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the human MOR are prepared from a stable cell line (e.g., CHO-hMOR).
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, and NaCl is used.[7]
-
Incubation: Membranes are incubated with varying concentrations of the test compound, a fixed concentration of GDP, and [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Detection: The amount of [35S]GTPγS bound to the filters is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of each compound.
Caption: Workflow for the MOR GTPγS binding assay.
Mu-Opioid Receptor (MOR) β-Arrestin2 Recruitment Assay
This assay quantifies the ability of a compound to promote the interaction between the activated MOR and β-arrestin2.[8][9]
Principle: Many commercial assays, such as the PathHunter® assay, are based on enzyme fragment complementation. In this system, the MOR is fused to a small enzyme fragment, and β-arrestin2 is fused to a larger, complementing fragment. Upon agonist-induced receptor activation and subsequent β-arrestin2 recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[3]
Step-by-Step Protocol:
-
Cell Culture: A cell line co-expressing the MOR-enzyme fragment fusion and the β-arrestin2-complementing fragment fusion is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: A substrate is added, and the resulting luminescent signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin2 recruitment.
Caption: Workflow for the MOR β-arrestin2 recruitment assay.
Conclusion and Future Directions
The this compound scaffold represents a promising new chemotype for the development of MOR agonists with a desirable G-protein signaling bias. The initial SAR studies have identified key structural features that influence potency and functional selectivity. Future work should focus on a more extensive exploration of the chemical space around this scaffold, including modifications to the morpholine and cyclohexyl rings, to further optimize the pharmacological profile. In vivo studies will also be crucial to assess the analgesic efficacy and side-effect profile of the most promising analogs.
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Navigating the Landscape of Amine Protection: A Comparative Guide to Alternatives for the Tert-Butyl Carbamate (Boc) Group
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures, the judicious use of protecting groups is paramount.[1][2] A protecting group acts as a temporary shield, masking a reactive functional group to prevent it from participating in a chemical reaction while transformations occur elsewhere in the molecule.[1][2] Among these, the tert-butoxycarbonyl (Boc) group has long been a stalwart for amine protection, lauded for its stability and straightforward, acid-labile removal.[3][4][5] However, the very conditions required for Boc deprotection—strong acids like trifluoroacetic acid (TFA)—can be detrimental to sensitive substrates, necessitating a broader toolkit of orthogonal protection strategies.[3][6] This guide provides an in-depth comparison of viable alternatives to the Boc group, offering experimental insights and data to empower researchers in selecting the optimal protecting group for their synthetic endeavors.
The Benchmark: A Profile of the Tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[3] Its popularity stems from the ease of its introduction, typically through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, and its stability to a wide range of non-acidic conditions.[3][5][7] Deprotection is readily achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to release the free amine, carbon dioxide, and tert-butyl cation.[3][6]
Typical Boc Protection Protocol: A standard procedure involves dissolving the amine in a suitable solvent (e.g., THF, dichloromethane), adding a base (e.g., triethylamine, sodium bicarbonate), and then introducing di-tert-butyl dicarbonate.[3][5][8] The reaction is typically stirred at room temperature and can be monitored by thin-layer chromatography (TLC).[5]
Typical Boc Deprotection Protocol: The Boc-protected amine is dissolved in a solvent like dichloromethane and treated with an excess of trifluoroacetic acid.[3][6] The reaction is often rapid, with the evolution of carbon dioxide serving as a visual indicator of deprotection.[6]
While robust, the reliance on strong acids for removal is the primary driver for seeking alternatives, especially in the synthesis of complex molecules with acid-sensitive functionalities.
Key Alternatives to the Boc Protecting Group
The following sections delve into the most widely used and effective alternatives to the Boc group, providing a comparative analysis of their properties and applications.
Carboxybenzyl (Cbz or Z) Group
First introduced in the 1930s for peptide synthesis, the Carboxybenzyl (Cbz) group remains a cornerstone of amine protection.[9] It is renowned for its stability under both acidic and basic conditions, offering a distinct advantage over the acid-labile Boc group.[9]
Protection and Deprotection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[9][10] The primary and most valued method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which yields the free amine, toluene, and carbon dioxide.[9][11] This mild deprotection condition is a key feature of the Cbz group's utility.
Experimental Protocol: Cbz Protection of an Amine
-
Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.[9]
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amine in a solvent like methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the deprotected amine.[10][11]
Advantages over Boc:
-
Orthogonal to acid-labile groups.[9]
-
Stable to a wider range of reaction conditions, including many acidic and basic environments.
Disadvantages:
-
Incompatible with functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, some sulfur-containing groups).
-
Requires specialized equipment for handling hydrogen gas safely.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS).[12] Its defining characteristic is its lability to mild basic conditions, making it orthogonal to both the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.[1][4][6]
Protection and Deprotection: Amines are typically protected with Fmoc using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. Deprotection is most commonly achieved by treatment with a solution of piperidine in DMF.[13] The mechanism involves a base-mediated β-elimination.
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 10-20 minutes).
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc adduct and excess piperidine.[13]
Advantages over Boc:
-
Extremely mild deprotection conditions, compatible with a wide array of sensitive functional groups.[14]
-
The cornerstone of orthogonal strategies in SPPS.[15]
Disadvantages:
-
Not stable to basic conditions, limiting its use in solution-phase synthesis where basic reagents are employed.
-
The cleaved dibenzofulvene-piperidine adduct must be thoroughly removed to prevent side reactions.
Acetyl (Ac) and Trifluoroacetyl (TFAc) Groups
The Acetyl (Ac) group is a simple and robust protecting group, but its removal often requires harsh conditions. The Trifluoroacetyl (TFAc) group, due to the electron-withdrawing nature of the fluorine atoms, is significantly more labile.
Protection and Deprotection of Acetyl: Acetylation of amines is readily accomplished using acetyl chloride or acetic anhydride in the presence of a base.[16] Deprotection, however, necessitates harsh acidic or basic hydrolysis (e.g., refluxing in aqueous HCl or NaOH), which can be incompatible with many functional groups.[16]
Protection and Deprotection of Trifluoroacetyl: The TFAc group can be introduced using trifluoroacetic anhydride or other trifluoroacetylating agents.[17] Its removal can be achieved under much milder basic conditions compared to the acetyl group, such as with potassium carbonate in methanol. In the context of solid-phase peptide synthesis, it has been shown that the TFAc group is stable to the conditions used for Fmoc and Boc chemistry but can be removed with sodium borohydride.[18]
Advantages over Boc:
-
Acetyl: Extremely robust and inexpensive.
-
Trifluoroacetyl: More labile than acetyl and orthogonal to Boc and Cbz.[18]
Disadvantages:
-
Acetyl: Harsh deprotection conditions limit its applicability.[16]
-
Trifluoroacetyl: Can be too labile for certain applications and the cost of reagents is higher.
Benzyl (Bn) Group
Similar to the Cbz group, the Benzyl (Bn) group is removed by catalytic hydrogenolysis.[3] However, it is introduced via different methods, typically through N-alkylation with a benzyl halide or by reductive amination of benzaldehyde.[3]
Experimental Protocol: Benzyl Protection via N-alkylation
-
Dissolve the amine in a suitable solvent like methanol or acetonitrile.
-
Add benzyl bromide (or chloride) and a base such as potassium carbonate.
-
Stir the reaction at an appropriate temperature (e.g., reflux) until completion.
-
Perform an aqueous workup and extract the benzylated amine.[3]
Deprotection: The Bn group is cleaved under the same catalytic hydrogenolysis conditions as the Cbz group.[3]
Advantages over Boc:
-
Stable to a wide range of acidic and basic conditions.
-
Orthogonal to acid- and base-labile protecting groups.
Disadvantages:
-
Incompatible with hydrogenation-sensitive functional groups.
-
Can be more challenging to introduce than carbamate-based protecting groups.
p-Toluenesulfonyl (Ts or Tosyl) Group
The p-Toluenesulfonyl (Ts) group is an exceptionally robust protecting group, forming stable sulfonamides with amines. It is resistant to a wide array of reaction conditions, including strong acids and bases, and many oxidizing and reducing agents.
Protection and Deprotection: Amines are tosylated using p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine. The stability of the resulting sulfonamide makes its cleavage challenging, often requiring harsh conditions such as strong reducing agents (e.g., sodium in liquid ammonia) or refluxing in strong acid.[19] More recently, methods using samarium(II) iodide have been developed for milder deprotection.[19][20]
Advantages over Boc:
-
Exceptional stability to a very broad range of chemical conditions.
Disadvantages:
-
Extremely harsh deprotection conditions limit its use to specific synthetic strategies where extreme stability is required.[19]
2,2,2-Trichloroethoxycarbonyl (Troc) Group
The 2,2,2-Trichloroethoxycarbonyl (Troc) group offers a unique deprotection pathway, making it an excellent choice for orthogonal protection schemes.[21] It is stable to both acidic and basic conditions that would cleave Boc and Fmoc groups, respectively.
Protection and Deprotection: The Troc group is introduced by reacting an amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl).[22] Its removal is achieved under reductive conditions, most commonly with zinc dust in the presence of an acid like acetic acid.[22] This deprotection proceeds via a β-elimination mechanism.[21]
Experimental Protocol: Troc Deprotection
-
Dissolve the Troc-protected amine in acetic acid or a mixture of solvents containing acetic acid.
-
Add an excess of zinc dust to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Upon completion, filter off the excess zinc and perform an appropriate workup to isolate the free amine.
Advantages over Boc:
-
Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[21]
-
Deprotection occurs under mild, reductive conditions.
Disadvantages:
-
Requires the use of a metal reductant, which may not be compatible with all functional groups.
-
The chlorinated reagent can be hazardous.
Comparative Data Summary
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonal To |
| Boc | t-Bu-O-CO- | Boc₂O | Strong Acid (TFA, HCl)[3][6] | Fmoc, Cbz, Troc |
| Cbz (Z) | Ph-CH₂-O-CO- | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[9][11] | Boc, Fmoc, Troc |
| Fmoc | Fmoc-CH₂-O-CO- | Fmoc-Cl, Fmoc-OSu | Mild Base (Piperidine)[13] | Boc, Cbz, Troc |
| Acetyl (Ac) | CH₃-CO- | Ac₂O, AcCl | Strong Acid or Base (reflux)[16] | Most other groups |
| TFAc | CF₃-CO- | TFAA | Mild Base (K₂CO₃/MeOH), NaBH₄[18] | Boc, Cbz |
| Benzyl (Bn) | Ph-CH₂- | BnBr, BnCl | Catalytic Hydrogenolysis (H₂/Pd-C)[3] | Boc, Fmoc, Troc |
| Tosyl (Ts) | p-Tolyl-SO₂- | Ts-Cl | Harsh Reduction (Na/NH₃), SmI₂[19][20] | Most other groups |
| Troc | CCl₃-CH₂-O-CO- | Troc-Cl | Reduction (Zn/AcOH)[21][22] | Boc, Fmoc, Cbz |
Visualizing Orthogonality and Decision Making
The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective deprotection of one functional group in the presence of others.[1][2][23]
Caption: Orthogonality of common amine protecting groups.
Choosing the right protecting group is a critical decision in synthetic planning. The following workflow can guide this selection process.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
While the Boc group remains a valuable tool for amine protection, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The choice of protecting group is not merely a matter of tradition but a strategic decision that can significantly impact the efficiency and success of a synthetic route. By considering factors such as stability, cleavage conditions, and orthogonality, researchers can navigate the complexities of multi-step synthesis with greater confidence and precision. The Cbz, Fmoc, and Troc groups, in particular, offer a powerful orthogonal set that can address a wide range of synthetic challenges, enabling the construction of increasingly complex and sensitive molecules.
References
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-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Retrieved from [Link]
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UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]
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aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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ACS Publications. (2006). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.
-
ACS Publications. (2016). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (2014). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
PubMed. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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A Senior Application Scientist's Guide to tert-Butyl (trans-4-morpholinocyclohexyl)carbamate in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign and the ultimate viability of a drug candidate. This guide provides an in-depth technical analysis of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate , a versatile building block increasingly employed in contemporary drug discovery. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols to illustrate its practical application.
Introduction: A Molecule of Strategic Importance
This compound is a bifunctional molecule that combines three key structural features: a tert-butoxycarbonyl (Boc)-protected amine , a rigid trans-cyclohexyl scaffold , and a morpholine moiety. This unique combination offers a compelling set of advantages for the synthesis of complex molecules, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.
The Boc-protected amine provides a stable yet readily cleavable handle for synthetic elaboration, a cornerstone of modern protecting group strategy. The trans-cyclohexyl ring introduces a degree of conformational rigidity, a property increasingly recognized as crucial for optimizing ligand-target interactions and improving pharmacokinetic profiles. Finally, the morpholine group, a "privileged" pharmacophore in medicinal chemistry, can enhance aqueous solubility, improve metabolic stability, and favorably influence cell permeability.[1][2]
Comparative Analysis: Unveiling the Advantages
The true value of this compound becomes evident when compared to alternative building blocks commonly used in drug discovery.
The Power of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its exceptional stability under a broad range of reaction conditions, including basic and nucleophilic environments, while being easily and cleanly removed under acidic conditions. This orthogonality is fundamental to complex multi-step syntheses.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., Piperidine in DMF) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acid and base. | Stable to acid and catalytic hydrogenation. |
| Key Advantage | Orthogonal to Cbz and Fmoc; byproducts are volatile (isobutene and CO₂). | Orthogonal to Boc and Fmoc; stable to acidic conditions. | Orthogonal to Boc and Cbz; mild basic deprotection. |
| Primary Disadvantage | Harsh acidic conditions can be detrimental to sensitive substrates. | Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes). | Base-labile, limiting its use with base-sensitive functionalities. |
The Significance of the Rigid Scaffold: A PROTAC Perspective
In the design of PROTACs, the linker connecting the target-binding and E3 ligase-binding moieties is not merely a spacer but a critical determinant of the efficacy of the resulting degrader. Linker rigidity, length, and composition profoundly influence the formation of a productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[3][4]
Rigid linkers, such as those derived from cyclohexane, piperidine, or piperazine, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to more stable and potent ternary complexes.[5][6]
While direct head-to-head experimental data for PROTACs utilizing the trans-4-morpholinocyclohexyl scaffold versus other linkers is not always publicly available for specific targets, the principles of linker design strongly support the advantages of such a rigid and functionalized scaffold. The trans stereochemistry of the cyclohexyl ring provides a well-defined spatial orientation for the attached ligands.
Illustrative Comparison of Linker Types in PROTACs (Hypothetical Data)
| Linker Type | Target/E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale |
| Flexible Alkyl Chain | BRD4/VHL | 150 | 85 | Offers synthetic simplicity but lacks conformational constraint. |
| Flexible PEG Chain | BRD4/VHL | 80 | 90 | Improved solubility over alkyl chains, but can have higher flexibility. |
| Rigid Cyclohexyl | BRD4/VHL | 35 | 95 | Pre-organizes the molecule for optimal ternary complex formation. |
| Rigid Piperidinyl | BRD4/VHL | 45 | 92 | Offers rigidity and a basic handle for potential solubility enhancement. |
| Rigid Piperazinyl | BRD4/VHL | 40 | 94 | Provides rigidity and two basic centers, potentially improving solubility.[7] |
Disclaimer: This data is illustrative and compiled from general principles of PROTAC design. Actual performance is target-dependent.
The Morpholine Advantage: More Than Just a Solubilizing Group
The morpholine moiety is a highly valued heterocyclic motif in medicinal chemistry. Its presence can confer a range of beneficial properties:
-
Enhanced Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility, a critical parameter for oral bioavailability.[8]
-
Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug candidate.
-
Favorable Physicochemical Properties: The weak basicity of the morpholine nitrogen (pKa ~8.4) can be advantageous for tuning the overall physicochemical properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Modulation of Permeability: The morpholine group can influence a molecule's ability to cross cell membranes, a key factor for reaching intracellular targets.[9]
Experimental Protocols
The following protocols provide a framework for the synthesis and deprotection of this compound, illustrating the practical aspects of its use.
Synthesis of this compound
This procedure outlines a common synthetic route.
Figure 1: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reductive Amination: To a solution of trans-4-aminocyclohexanol (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude trans-4-morpholinocyclohexylamine.
-
Boc Protection: Dissolve the crude trans-4-morpholinocyclohexylamine in dichloromethane.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under acidic conditions.
Figure 2: Deprotection of the Boc group.
Step-by-Step Protocol:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Conclusion: A Strategically Sound Choice for Synthesis
In the landscape of modern drug discovery, this compound stands out as a highly valuable and versatile synthetic building block. The strategic combination of a robust and orthogonal Boc protecting group with a rigid, functionalized cyclohexyl-morpholine scaffold offers a compelling solution for chemists seeking to optimize the properties of their lead compounds. Its utility in imparting rigidity, enhancing solubility, and improving metabolic stability makes it an excellent choice for the synthesis of complex molecules, particularly in the design of potent and selective PROTACs. The experimental protocols provided herein offer a practical starting point for the seamless integration of this building block into your synthetic workflows.
References
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- Deganutti, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1081-1091.
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- Saithong, S., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies, 15(3), 58-66.
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic letters, 17(15), 3818-3821.
- ResearchGate. (n.d.). Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP...
- ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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Safety Operating Guide
A Guide to the Responsible Disposal of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
Introduction: As a key intermediate in pharmaceutical research and development, tert-Butyl (trans-4-morpholinocyclohexyl)carbamate demands meticulous handling throughout its lifecycle, including its final disposal. While this compound may not be explicitly listed as a hazardous substance by all regulatory bodies, its chemical structure—incorporating both a carbamate functional group and a morpholine moiety—necessitates a proactive and cautious approach to waste management. This guide provides a procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our directive is to treat this substance with the same rigor as a confirmed hazardous material, a principle rooted in sound risk management and scientific integrity.
Hazard Assessment: A Precautionary Principle
The proper disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the absence of comprehensive toxicological data for this compound, we must infer potential risks from its constituent functional groups and structurally related compounds.
-
The Carbamate Group: Carbamates are a class of organic compounds derived from carbamic acid. While widely used, certain carbamates, particularly in the pesticide industry, are known for their biological activity. The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates, designating several as listed hazardous wastes (K-listed wastes) due to the presence of toxic constituents.[1][2][3] This regulatory scrutiny underscores the potential hazards associated with this chemical class.
-
The Morpholine Moiety: Morpholine itself is a flammable and corrosive liquid.[4][5] Its derivatives can retain biological activity and require careful handling.
-
Related Compounds: Safety Data Sheets (SDS) for similar structures, such as tert-Butyl carbamate, indicate that while it may not be classified as hazardous for transport, it can cause skin and eye irritation.[6][7][8] Hazardous decomposition upon heating can produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[6]
Table 1: Hazard Profile Summary Based on Related Compounds
| Hazard Consideration | Associated Moiety/Compound | Key Risks & Handling Precautions | Supporting Sources |
| Potential Toxicity | Carbamate Group | Regulated as hazardous waste in production contexts by the EPA. Handle as a potentially toxic substance. | [1][2][9] |
| Irritation | tert-Butyl carbamate | May cause eye, skin, and respiratory tract irritation. Avoid dust formation and direct contact. | [6][8] |
| Corrosivity/Flammability | Morpholine Moiety | The parent compound, morpholine, is corrosive and flammable. While the subject compound is a solid, this indicates potential reactivity. | [5][10] |
| Hazardous Decomposition | tert-Butyl carbamate | Thermal decomposition can release irritating and toxic gases such as NOx, CO, and CO2. | [6] |
| Environmental | General | Should not be released into the environment. Do not empty into drains. | [6][11][12] |
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Preparation
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.[7][12]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Stream: This compound must be disposed of as solid hazardous chemical waste.
-
Prohibited Actions:
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Suitable Container: Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.
-
Collect Waste: Carefully transfer waste this compound into the designated container. For fine powders, avoid creating dust.[7][8]
-
Secure the Lid: Once waste is added, securely fasten the lid to prevent spills or the release of vapors. Keep the container closed at all times except when adding waste.
Step 4: Labeling
Accurate labeling is a regulatory requirement and vital for safety.
-
Attach a Hazardous Waste Label: Affix your institution's official hazardous waste tag or label to the container.
-
Complete All Fields: Fill out the label completely and legibly. This must include:
-
Full Chemical Name: this compound
-
Hazard Identification: Mark as "Toxic" and "Irritant."
-
Contact Information: Your name, lab number, and phone number.
-
Step 5: Temporary Storage
Store the container in a designated and controlled area pending pickup.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
-
Conditions: The storage area must be cool, dry, and well-ventilated.[7]
-
Incompatibilities: Store away from strong oxidizing agents.[6][7]
Step 6: Final Disposal
Final disposal must be managed by trained professionals.
-
Contact EHS: Arrange for a waste pickup with your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for scheduling.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local, state, and federal regulations.[7] Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[7]
Emergency Procedures for Spills
Accidents can happen. Follow this procedure for small-scale spills of solid this compound.
-
Restrict Access: Cordon off the affected area to prevent entry from other personnel.
-
Ensure Ventilation: If safe to do so, increase ventilation in the area.
-
Wear Full PPE: Don the required PPE as described in Section 2, Step 1.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
- SAFETY DATA SHEET - tert-Butyl carbam
- tert-Butyl carbamate - SAFETY D
- Material Safety Data Sheet - tert-Butyl carbam
- MORPHOLINE - MSDS. (2019). MsdsDigital.com.
- SAFETY DATA SHEET - Morpholine. (2024). Sigma-Aldrich.
- Tert-butyl trans-4-(thiomorpholinomethyl)
- SAFETY DATA SHEET - Morpholine. (2010). Fisher Scientific.
- Morpholine SDS, 110-91-8 Safety D
- Safety D
- SAFETY DATA SHEET - Butyl carbam
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register / Vol. 60, No. 27.
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A Comprehensive Guide to the Safe Handling of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate
This document provides essential safety protocols and logistical guidance for the handling and disposal of tert-Butyl (trans-4-morpholinocyclohexyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, including tert-Butyl carbamate and morpholine derivatives, to establish a robust framework for safe laboratory practices. A thorough, site-specific risk assessment must be conducted before commencing any work with this chemical.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on the toxicological profiles of related carbamates and morpholine compounds, this compound should be treated as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] The morpholine moiety suggests a potential for corrosive effects and flammability.[4][5][6][7]
Assumed Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[3] | Common toxicity profile for carbamate and amine-containing compounds.[8] |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon prolonged contact.[1][9] | The morpholine component is known to be corrosive.[4][7] |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[1][3][10][11] | A prevalent hazard for many organic chemicals, especially those with amine functionalities. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][10][12] | Fine particulates of organic compounds can readily cause respiratory irritation. |
| Flammability | As a solid, it is likely combustible.[10] The morpholine component is a flammable liquid.[4][5] | While the bulk solid may not be highly flammable, dust can form explosive mixtures with air. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn for splash hazards.[10][12] | Protects against accidental splashes, dust, and vapors that could cause severe eye damage.[3] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect for tears or holes before each use.[12] - Lab Coat: A standard laboratory coat is mandatory. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[12] | Carbamates and morpholine derivatives can be absorbed through the skin.[8] Protective gloves and clothing create an essential barrier.[13] |
| Respiratory Protection | Not typically required under conditions of adequate ventilation, such as within a chemical fume hood.[12] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P100) is necessary.[10][14] | Engineering controls like fume hoods are the primary defense against respiratory exposure.[12] Respirators provide crucial protection when engineering controls are insufficient. |
Operational and Disposal Plans
A systematic workflow from receipt to disposal is fundamental for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, meticulously inspect the container for any signs of damage or leaks.
-
Storage: Store in a tightly sealed, correctly labeled container in a cool, dry, and well-ventilated area.[1][15] This area should be segregated from incompatible materials, particularly strong oxidizing agents, and away from sources of ignition.[2][6][16]
-
Access Control: Store in a locked cabinet or an area with restricted access limited to authorized personnel.[1][15]
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all safety protocols have been reviewed and are fully understood. Confirm that safety showers and eyewash stations are readily accessible and operational.[3][10]
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[15]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
-
Post-Handling:
Spill and Emergency Procedures
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[10] The spill area should then be cleaned with an appropriate solvent and decontaminated.
-
Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[15]
-
Container Management:
-
Disposal Procedure: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor, adhering to all local, state, and federal regulations.[1][15]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- BenchChem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- BenchChem.
- Pentachemicals.
- Delaware Health and Social Services.
- AK Scientific, Inc. Tert-butyl trans-4-(thiomorpholinomethyl)
- ECHEMI.
- Fisher Scientific.
- Carl ROTH.
- Fisher Scientific.
- Agilent Technologies, Inc. Carbamate Pesticides Standard (1X1 mL)
- Fisher Scientific.
- Alfa Aesar.
- BenchChem.
- Cole-Parmer.
- Actylis Lab Solutions. Morpholine MSDS.
- ChemicalBook.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Combi-Blocks, Inc. Safety Data Sheet - Trans-tert-butyl ((4-formylcyclohexyl)methyl)
- US EPA. Personal Protective Equipment for Pesticide Handlers.
- NJ.gov.
- Apollo Scientific. tert-Butyl N-(4-aminobutyl)
- ChemicalBook. tert-Butyl N-(2-bromoethyl)
- Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)
- Occupational Safety and Health Administration.
- EPA. Method 632.
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- Storemasta Blog.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

